molecular formula C14H27NO3 B048683 N-Lauroylglycine CAS No. 7596-88-5

N-Lauroylglycine

Número de catálogo: B048683
Número CAS: 7596-88-5
Peso molecular: 257.37 g/mol
Clave InChI: JWGGSJFIGIGFSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Lauroylglycine is a significant endogenous N-acylglycine that functions as a potent, selective agonist for the G protein-coupled receptor GPR80/GPR99 (now designated as the HCAR3 receptor). This fatty acid amide is recognized as a key intermediate in the biosynthesis of the endocannabinoid analog N-lauroylethanolamide, implicating it in the regulation of lipid-mediated signaling pathways. In research contexts, this compound is primarily utilized for investigating its anti-inflammatory and immunomodulatory properties, particularly within dermatology and skin biology. Studies focus on its ability to modulate cytokine production and its role in maintaining skin barrier homeostasis. Furthermore, its interaction with HCAR3 makes it a valuable pharmacological tool for probing the receptor's function in neuroinflammation and peripheral tissues. Researchers employ this compound in vitro and in vivo to elucidate novel pathways in inflammatory resolution and lipid signaling, offering potential insights for future therapeutic development. This product is supplied as a high-purity solid to ensure reproducible results in analytical and biological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(dodecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323538
Record name N-Lauroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Lauroylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7596-88-5
Record name 7596-88-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Lauroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Lauroylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lauroyl-glycine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N-Lauroylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an N-acyl amino acid, is a molecule of significant interest in various scientific and industrial fields, including cosmetics, drug delivery, and biomedical research. Its synthesis and purification are critical steps in ensuring its suitability for these applications. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, with a focus on the widely used Schotten-Baumann reaction and emerging enzymatic approaches. Detailed experimental protocols for both synthesis and subsequent purification techniques, including precipitation, recrystallization, and column chromatography, are presented. Quantitative data on reaction yields, purity, and key physical properties are summarized in comparative tables to aid in method selection and optimization. Furthermore, this guide includes visual representations of the core chemical transformations and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a lipoamino acid composed of lauric acid, a C12 fatty acid, and the amino acid glycine (B1666218), linked by an amide bond. This amphiphilic structure imparts surfactant-like properties, making it a valuable ingredient in personal care products. Beyond its use as a mild surfactant, this compound and its derivatives are being explored for their potential in drug delivery systems and as bioactive molecules.

The purity of this compound is paramount for its application, particularly in pharmaceutical and biomedical research. Therefore, robust and well-characterized synthesis and purification methods are essential. This guide will delve into the technical details of the most common and effective methods for preparing and purifying this compound.

Synthesis of this compound

The synthesis of this compound primarily involves the formation of an amide bond between lauric acid and glycine. The two predominant methods to achieve this are the Schotten-Baumann reaction, a classic chemical approach, and enzymatic synthesis, a "green" chemistry alternative.

Chemical Synthesis: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acid chlorides.[1][2] In the context of this compound synthesis, glycine (in its deprotonated form) acts as the nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride. The reaction is typically carried out in a two-phase system (water and an organic solvent) under basic conditions to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1]

Reaction Scheme:

Schotten_Baumann cluster_reactants Reactants cluster_products Products Lauroyl_Chloride Lauroyl Chloride (in organic solvent) N_Lauroylglycine This compound Lauroyl_Chloride->N_Lauroylglycine + Glycine/- Cl⁻ Glycine Glycine (in aqueous base) Glycine->N_Lauroylglycine HCl HCl (neutralized by base)

Caption: Schotten-Baumann reaction for this compound synthesis.

This protocol is adapted from established procedures for the acylation of amino acids.

Materials:

Procedure:

  • In a three-necked flask equipped with a thermometer, dropping funnel, and stirrer, dissolve 0.05 moles of glycine in 60 ml of water.

  • Under constant stirring, add a 25% NaOH solution dropwise until the pH of the mixture reaches 11.

  • Add 25 ml of acetone to the reaction mixture.

  • Cool the mixture to 10°C.

  • Over a period of one hour, add 0.05 moles of lauroyl chloride dropwise to the mixture. Maintain the temperature at 10°C and the pH at 11 by adding more NaOH solution as needed.

  • After the complete addition of lauroyl chloride, heat the mixture to a temperature between 30-55°C and maintain it for 120-180 minutes.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 1.5 by adding 35% hydrochloric acid, which will cause the this compound to precipitate.

  • Collect the crude product by vacuum filtration and wash it with distilled water until the final pH of the filtrate is 7.

  • Dry the filtered product in an oven at a temperature below 50°C.

A yield of 94% with a melting point of 110-118°C has been reported for this method.

Enzymatic Synthesis

Enzymatic synthesis of this compound offers a more environmentally friendly alternative to traditional chemical methods.[3] This approach utilizes enzymes, such as lipases or aminoacylases, to catalyze the amide bond formation under milder reaction conditions.[4]

Key Advantages of Enzymatic Synthesis:

  • Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and neutral pH, reducing energy consumption and the risk of side reactions.

  • High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.

  • Reduced Waste: Enzymatic methods avoid the use of hazardous reagents and the generation of stoichiometric salt waste.

This protocol is a general representation of lipase-catalyzed synthesis of N-acyl amino acids.

Materials:

  • Lauric acid

  • Glycine

  • Immobilized lipase (B570770) (e.g., from Candida antarctica)

  • Organic solvent (e.g., tert-butanol) or a solvent-free system

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a reaction vessel, combine lauric acid and glycine in a suitable molar ratio (e.g., 1:1).

  • If using a solvent, dissolve the substrates in the chosen organic solvent. For a solvent-free system, the reaction can be run with the molten substrates.

  • Add the immobilized lipase to the reaction mixture, typically at a concentration of 5-10% (w/w) of the total substrate mass.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring for a specified duration (e.g., 4-24 hours). Water produced during the reaction can be removed using molecular sieves to drive the equilibrium towards product formation.

  • After the reaction, separate the immobilized enzyme by filtration for potential reuse.

  • The product can then be purified from the remaining reaction mixture.

Yields for enzymatic synthesis can vary significantly depending on the specific enzyme, reaction conditions, and substrates, with some studies reporting yields as high as 80%.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalysts or solvents. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Purification_Workflow Crude_Product Crude this compound (from synthesis) Precipitation Precipitation (pH adjustment) Crude_Product->Precipitation Initial Purification Recrystallization Recrystallization (e.g., from Ethanol/Water) Precipitation->Recrystallization Further Purification Column_Chromatography Column Chromatography (Silica Gel) Recrystallization->Column_Chromatography High Purity Pure_Product Pure this compound Column_Chromatography->Pure_Product

References

N-Lauroylglycine: A Technical Guide to its Critical Micelle Concentration and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-Lauroylglycine, its determination, and its emerging role in cell signaling. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and biological activities of this amino acid-based surfactant.

Introduction to this compound

This compound, also known as N-dodecanoylglycine, is an N-acylglycine composed of a lauroyl (C12) fatty acid chain linked to a glycine (B1666218) amino acid. This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic headgroup, imparts surfactant properties to the molecule, allowing it to form micelles in aqueous solutions. Beyond its role as a surfactant, this compound is gaining attention in the scientific community for its biological activities, particularly its function as a signaling molecule.

Critical Micelle Concentration (CMC) of this compound

The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates known as micelles. This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.

Quantitative Data for this compound and Related Compounds

The CMC of this compound and its sodium salt has been determined experimentally. The following table summarizes the available quantitative data. It is important to note that the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.

CompoundCritical Micelle Concentration (CMC)Method UsedConditions/Source
Sodium N-Lauroylglycinate12 mmol/LAutomatic Tensiometer[1]
N-Lauroylsarcosine Sodium Salt14.57 mMNot Specified30°C[1][2][3]
N-Lauroylsarcosine Sodium Salt14.6 mMNot Specified20-25°C[4]

Experimental Protocols for CMC Determination

The determination of the CMC is crucial for understanding and utilizing the surfactant properties of this compound. Several methods can be employed, with surface tensiometry being a primary and direct technique.

Surface Tensiometry

This method is based on the principle that surfactant monomers accumulate at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) of a known pH.

  • Preparation of Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

  • Instrumentation: Utilize a tensiometer, such as one equipped with a Wilhelmy plate or a Du Noüy ring, to measure the surface tension. Ensure the instrument is calibrated according to the manufacturer's instructions.

  • Measurement:

    • For the Wilhelmy plate method, a platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the surface tension is measured.

    • For the Du Noüy ring method, a platinum ring is placed at the interface and then pulled through it. The force required to detach the ring is proportional to the surface tension.

  • Data Acquisition: Measure the surface tension of each dilution at a constant temperature. Allow the system to equilibrate before each measurement.

  • Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Experimental Workflow for CMC Determination by Surface Tensiometry

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of this compound dilutions Create Serial Dilutions stock->dilutions measure Measure Surface Tension of each dilution dilutions->measure tensiometer Calibrate Tensiometer tensiometer->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Determine CMC from inflection point plot->cmc

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Biological Role and Signaling Pathway of this compound

Recent research has identified this compound as an endogenous signaling molecule, specifically as a potent and selective agonist for the G protein-coupled receptor HCAR3 (Hydroxycarboxylic Acid Receptor 3), formerly known as GPR80/GPR99. This interaction implicates this compound in lipid-mediated signaling pathways with potential roles in inflammation and immunomodulation.

HCAR3 Signaling Pathway

The activation of HCAR3 by this compound initiates a cascade of intracellular events. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. The signaling cascade proceeds through the activation of Phospholipase C (PLC), which in turn activates Protein Kinase C (PKC). A key feature of this pathway is the subsequent activation of matrix metalloproteinases (MMPs), which leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). The activated EGFR then triggers downstream signaling, including the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Diagram of the HCAR3 Signaling Pathway

HCAR3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NLG This compound HCAR3 HCAR3 (GPCR) NLG->HCAR3 binds G_protein G Protein (Gi) HCAR3->G_protein activates PLC Phospholipase C (PLC) PKC Protein Kinase C (PKC) PLC->PKC activates EGFR EGFR ERK ERK1/2 EGFR->ERK activates G_protein->PLC activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs activates MMPs->EGFR transactivates Response Cellular Response (e.g., Inflammation, Immunomodulation) ERK->Response

Caption: Signaling pathway of this compound via the HCAR3 receptor.

Conclusion

This compound is a versatile molecule with both surfactant properties, characterized by a critical micelle concentration of approximately 12 mmol/L for its sodium salt, and important biological functions as a signaling molecule. Its ability to activate the HCAR3 receptor and modulate downstream signaling pathways highlights its potential as a target for therapeutic intervention in inflammatory and immune-related conditions. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working with this intriguing lipoamino acid.

References

An In-depth Technical Guide to the Mechanism of Action of N-Lauroylglycine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an endogenous N-acylglycine, is a multifaceted molecule with significant biological activity. Arising from the conjugation of lauric acid and glycine (B1666218), this lipoamino acid functions not only as a surfactant with antimicrobial properties but also as a signaling molecule interacting with specific cellular receptors and metabolic pathways. Its amphiphilic nature allows it to disrupt microbial cell membranes, while its role as a selective agonist for the G protein-coupled receptor HCAR3 (GPR99) implicates it in immunomodulatory and anti-inflammatory processes. Furthermore, as an intermediate in the biosynthesis of endocannabinoid analogs, it is positioned at a key node in lipid signaling. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to facilitate a deeper understanding for research and development applications.

Surfactant Properties and Antimicrobial Mechanism of Action

This compound is an amphiphilic molecule, comprising a hydrophilic glycine head and a hydrophobic 12-carbon lauroyl tail.[1] This structure confers surfactant properties, allowing it to reduce surface tension and interact with lipid-bilayer membranes.[1][2]

Membrane Disruption

The primary antimicrobial mechanism of this compound is attributed to its ability to intercalate into and disrupt the integrity of microbial cell membranes.[1] This detergent-like action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The efficacy of this action is particularly pronounced against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, whose cell walls are primary targets for such compounds.[1]

cluster_membrane Bacterial Cell Membrane cluster_process p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid p5 Phospholipid p6 Phospholipid p7 Phospholipid p8 Phospholipid NLG This compound Intercalation Intercalation NLG->Intercalation Hydrophobic tail inserts into lipid bilayer Disruption Membrane Disruption Intercalation->Disruption Amphiphilic nature destabilizes membrane Leakage Ion & Solute Leakage Disruption->Leakage Death Cell Death Leakage->Death

Caption: this compound's antimicrobial action via membrane disruption.

Quantitative Data on Antimicrobial Activity

While extensive quantitative data is limited in the public domain, studies have demonstrated the efficacy of this compound against key pathogens.

Microorganism Assay Type Result Reference
Staphylococcus aureusAgar (B569324) Diffusion15-20 mm inhibition zone
Experimental Protocol: Agar Well Diffusion Assay

This method is a standard procedure for evaluating the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Application: A known concentration of this compound, dissolved in a suitable solvent, is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

G Protein-Coupled Receptor (GPCR) Signaling

This compound is a potent and selective agonist for the HCAR3 receptor (Hydroxycarboxylic Acid Receptor 3), formerly known as GPR80/GPR99. This receptor is part of the GPCR family and its activation initiates intracellular signaling cascades.

HCAR3-Mediated Anti-inflammatory and Immunomodulatory Effects

The interaction of this compound with HCAR3 is a key mechanism underlying its anti-inflammatory and immunomodulatory properties, particularly studied in the context of dermatology and skin biology. Activation of HCAR3 in immune cells and keratinocytes can lead to the modulation of cytokine production and the maintenance of skin barrier homeostasis. While the precise downstream pathway is an area of active research, typical Gαi/o-coupled GPCR signaling, which HCAR3 is predicted to follow, involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol NLG This compound HCAR3 HCAR3 (GPR99) NLG->HCAR3 binds AC Adenylyl Cyclase HCAR3->AC Gαi/o inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC Response Cellular Response (e.g., Cytokine Modulation) cAMP->Response activates downstream effectors

Caption: Postulated HCAR3 signaling pathway upon this compound binding.

Experimental Protocol: Intracellular cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity following GPCR activation.

  • Cell Culture: Cells engineered to express the HCAR3 receptor are cultured in appropriate media.

  • Cell Stimulation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, they are stimulated with Forskolin (an adenylyl cyclase activator) in the presence and absence of varying concentrations of this compound.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. A decrease in Forskolin-stimulated cAMP levels indicates Gαi/o-coupled receptor agonism.

Role in Lipid Metabolism and Endocannabinoid Signaling

This compound is an endogenous metabolite and plays a role in broader lipid signaling networks. It is a recognized intermediate in the biosynthesis of N-lauroylethanolamide, an endocannabinoid-like molecule, linking it to the regulation of lipid-mediated pathways.

Biosynthesis and Metabolic Connections

This compound is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the conjugation of an acyl-CoA (Lauroyl-CoA) with glycine. While distinct, its metabolic context can be informed by the actions of structurally similar lipoamino acids. For instance, N-Oleoyl glycine has been shown to stimulate adipogenesis through the activation of the cannabinoid receptor 1 (CB1) and the subsequent phosphorylation of Akt, a key signaling protein. This suggests a potential for N-acylglycines to interact with components of the endocannabinoid and insulin (B600854) signaling pathways.

cluster_synthesis Biosynthesis cluster_signaling Potential Downstream Signaling (by analogy) LauroylCoA Lauroyl-CoA GNAT Glycine N-acyltransferase LauroylCoA->GNAT Glycine Glycine Glycine->GNAT NLG This compound GNAT->NLG CoA CB1R CB1 Receptor NLG->CB1R ? Akt Akt CB1R->Akt pAkt p-Akt Akt->pAkt Phosphorylation Adipogenesis Adipogenesis pAkt->Adipogenesis

References

Endogenous Roles of N-Lauroylglycine as a Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. This technical guide provides an in-depth overview of the current understanding of this compound as a metabolite, focusing on its biosynthesis, degradation, signaling pathways, and physiological functions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of molecular pathways and workflows to serve as a comprehensive resource for researchers in metabolomics, drug discovery, and related fields.

Introduction

N-acyl amino acids are a family of bioactive lipids formed by the conjugation of a fatty acid to the amino group of an amino acid. This compound, the conjugate of lauric acid (a 12-carbon saturated fatty acid) and glycine (B1666218), is an endogenous metabolite found in mammals[1]. While historically considered a minor product of fatty acid metabolism, emerging research has highlighted its role as a signaling molecule, particularly through its interaction with G protein-coupled receptors (GPCRs). This guide will explore the multifaceted roles of this compound, from its metabolic pathways to its potential as a therapeutic target.

Biosynthesis and Degradation

The cellular concentration of this compound is tightly regulated by its synthesis and degradation pathways.

Biosynthesis

This compound is primarily synthesized through the enzymatic conjugation of lauroyl-CoA and glycine. While Glycine N-acyltransferase (GLYAT) is responsible for the formation of short-chain N-acylglycines, it exhibits poor activity towards longer-chain acyl-CoAs like lauroyl-CoA[2]. Evidence suggests that a related enzyme, Glycine-N-Acyltransferase Like 3 (GLYATL3) , is responsible for the synthesis of long-chain N-acylglycines, including this compound[3][4][5].

The biosynthesis can be summarized in two main steps:

  • Activation of Lauric Acid: Lauric acid is first activated to its coenzyme A thioester, lauroyl-CoA, by an acyl-CoA synthetase.

  • Conjugation with Glycine: GLYATL3 catalyzes the transfer of the lauroyl group from lauroyl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A.

An alternative, glycine-independent pathway has also been proposed, involving the oxidation of N-lauroylethanolamine.

Diagram: Biosynthesis of this compound

cluster_0 Enzymatic Steps Lauric Acid Lauric Acid Lauroyl-CoA Lauroyl-CoA Lauric Acid->Lauroyl-CoA ATP -> AMP + PPi CoA-SH This compound This compound Lauroyl-CoA->this compound Glycine Glycine Glycine->this compound Acyl-CoA Synthetase Acyl-CoA Synthetase GLYATL3 GLYATL3

Biosynthesis of this compound from lauric acid and glycine.
Degradation

The primary degradation pathway for this compound is hydrolysis back to lauric acid and glycine. This reaction is catalyzed by amidohydrolases, with Fatty Acid Amide Hydrolase (FAAH) being a key enzyme in this process. Other hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and ceramidase, may also contribute to its degradation, although this has not been extensively studied. Additionally, this compound can be a substrate for oxidative cleavage by peptidylglycine α-amidating monooxygenase (PAM), leading to the formation of primary fatty acid amides.

Diagram: Degradation of this compound

cluster_0 Enzymatic Hydrolysis This compound This compound Lauric Acid Lauric Acid This compound->Lauric Acid Glycine Glycine This compound->Glycine FAAH FAAH

Primary degradation pathway of this compound.

Quantitative Data

Quantitative data on this compound is still limited in the literature. The following tables summarize the available information.

Table 1: Physiological Concentrations of this compound

Biological MatrixSpeciesConditionConcentrationReference
PlasmaHumanHealthyNot Reported
BrainMouseHealthyNot Reported
UrineHumanHealthyNot Reported

Note: While elevated levels of acylglycines are associated with fatty acid oxidation disorders, specific concentration ranges for this compound in these conditions are not well-documented.

Table 2: Enzyme Kinetic Parameters

EnzymeSubstratesKmVmax or kcatReference
GLYATL3 Lauroyl-CoA, GlycineNot ReportedNot Reported
FAAH This compoundNot ReportedNot Reported
Human GLYAT Benzoyl-CoAs0.5,benz = 96.6 µMNot Reported
GlycineNot ReportedNot Reported

Note: The kinetic parameters for human GLYAT were determined using benzoyl-CoA as the acyl-CoA substrate, not lauroyl-CoA.

Signaling Pathways

This compound exerts its signaling functions primarily through the activation of the Hydroxycarboxylic Acid Receptor 3 (HCAR3) , also known as GPR109B. HCAR3 is a Gi protein-coupled receptor.

Upon binding of this compound, HCAR3 undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociate and activate Phospholipase C (PLC).

PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).

The signaling cascade further involves the activation of matrix metalloproteinases (MMPs), which cleave pro-epidermal growth factor receptor (EGFR) ligands, leading to the transactivation of the EGFR. This culminates in the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

Diagram: this compound - HCAR3 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound HCAR3 HCAR3 This compound->HCAR3 binds G_protein Gαiβγ HCAR3->G_protein activates G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PKC PKC PLC->PKC via DAG EGFR EGFR ERK1_2 ERK1/2 EGFR->ERK1_2 G_beta_gamma->PLC activates MMP MMP PKC->MMP activates MMP->EGFR transactivates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 phosphorylation Cellular_Response Cellular_Response p_ERK1_2->Cellular_Response leads to

HCAR3 signaling cascade initiated by this compound.

Endogenous Roles and Physiological Functions

Immunomodulation and Anti-inflammatory Effects

Activation of HCAR3 by its agonists has been shown to have anti-inflammatory effects. This is thought to be mediated by the Gi-dependent signaling pathway, which can lead to a shift in cytokine production. Specifically, HCAR3 activation in immune cells like macrophages can increase the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) while decreasing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. While these effects are established for HCAR3 agonists in general, specific studies focusing on the immunomodulatory effects of this compound on macrophage cytokine profiles are needed.

Skin Barrier Function

N-acyl amino acids are components of the skin's natural moisturizing factor and play a role in maintaining the integrity of the skin barrier. While the direct effects of this compound on skin barrier function are not extensively documented, related N-acyl amino acids have been shown to influence the organization of intercellular lipids in the stratum corneum, which is crucial for the skin's barrier properties. Further research is required to elucidate the specific role of this compound in skin health.

Association with Disease

Elevated levels of various acylglycines, including potentially this compound, are found in the urine and blood of patients with certain inherited metabolic disorders, particularly fatty acid oxidation disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Carnitine Palmitoyltransferase (CPT) deficiency. In these conditions, the impaired breakdown of fatty acids leads to the accumulation of acyl-CoA intermediates, which are then conjugated with glycine for detoxification and excretion. Therefore, this compound could serve as a potential biomarker for these disorders.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological matrices like plasma or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram: LC-MS/MS Workflow for this compound Quantification

Sample_Collection 1. Sample Collection (Plasma, Cell Media) Protein_Precipitation 2. Protein Precipitation (e.g., with cold acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer Centrifugation->Supernatant_Transfer Derivatization 5. Derivatization (Optional) (e.g., with 3-NPH for improved sensitivity) Supernatant_Transfer->Derivatization LC_Separation 6. LC Separation (Reversed-phase C18 column) Derivatization->LC_Separation MS_MS_Detection 7. MS/MS Detection (MRM mode) LC_Separation->MS_MS_Detection Data_Analysis 8. Data Analysis (Quantification against standard curve) MS_MS_Detection->Data_Analysis

Workflow for this compound quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or cell culture supernatant, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from low to high organic phase to elute this compound.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically.

  • Quantification:

    • A standard curve is generated using known concentrations of a pure this compound standard.

    • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Note: For enhanced sensitivity, especially for low-abundance N-acyl amino acids, a derivatization step using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed before LC-MS analysis.

Cell-Based Assay for HCAR3 Activation

This protocol outlines a general method to assess the activation of HCAR3 by this compound in a cell-based system, for example, by measuring the downstream activation of ERK1/2.

Methodology:

  • Cell Culture:

    • Use a cell line endogenously expressing HCAR3 (e.g., A431 cells) or a cell line stably transfected with an HCAR3 expression vector (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells to approximately 80-90% confluency.

  • Cell Treatment:

    • Serum-starve the cells for several hours to reduce basal signaling activity.

    • Treat the cells with varying concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 30 minutes). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Use appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of ERK1/2 activation.

Conclusion

This compound is an emerging bioactive metabolite with significant potential in cellular signaling and disease pathology. Its role as a ligand for HCAR3 positions it as a key player in immunomodulation and inflammatory responses. While significant strides have been made in understanding its metabolism and signaling pathways, further research is needed to fully elucidate its physiological concentrations, the precise kinetics of its enzymatic regulation, and its specific roles in health and disease, particularly in the context of fatty acid oxidation disorders and skin barrier function. The protocols and information provided in this guide aim to facilitate further investigation into this intriguing endogenous metabolite and its potential as a therapeutic target.

References

Navigating the Solubility Landscape of N-Lauroylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Lauroylglycine, an N-acyl amino acid, is a molecule of significant interest in various research and development fields, including its role as a signaling molecule and its potential applications in drug formulation. A fundamental physicochemical property governing its utility is its solubility in different laboratory solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and illustrates its primary signaling pathway.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic laboratory solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and data for structurally similar N-acyl amino acids and surfactants, a general solubility profile can be inferred. The following table summarizes the available information. It is crucial to note that the quantitative data for water pertains to the closely related compound, Sodium N-lauroyl sarcosinate, and serves as a reference point.

SolventChemical FormulaTypeSolubility of this compound or Analogous Compounds
WaterH₂OPolar Protic293 g/L (for Sodium N-lauroyl sarcosinate)
EthanolC₂H₅OHPolar ProticSlightly Soluble (qualitative)[1]
MethanolCH₃OHPolar ProticSlightly Soluble (qualitative)[1]
AcetoneC₃H₆OPolar AproticInformation not readily available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticInformation not readily available

Note: The solubility of this compound is influenced by factors such as temperature, pH, and the presence of other solutes.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound is the equilibrium saturation method followed by quantitative analysis. This protocol provides a generalized framework that can be adapted to specific laboratory conditions and available analytical instrumentation.

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected laboratory solvent (e.g., ethanol, methanol, water)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately dispense a known volume of the selected solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved this compound.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway involving this compound and a generalized workflow for the experimental determination of its solubility.

G cluster_membrane Cell Membrane HCAR3 HCAR3 (GPCR) G_protein Gαi/βγ HCAR3->G_protein Activates AC Adenylate Cyclase cAMP cAMP (decreased) AC->cAMP Conversion NLauroylglycine This compound (Agonist) NLauroylglycine->HCAR3 Binds to G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

This compound Activating the HCAR3 Signaling Pathway.

G start Start: Excess This compound + Solvent equilibration Equilibration (e.g., 24-48h at constant T) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Collect & Filter Supernatant separation->sampling dilution Accurate Dilution sampling->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis calculation Calculate Solubility analysis->calculation end_node End: Solubility Value calculation->end_node

Experimental Workflow for Solubility Determination.

References

The Role of N-Lauroylglycine in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an endogenous N-acyl amino acid, is emerging as a significant signaling molecule in the intricate network of fatty acid metabolism. As a conjugate of lauric acid and glycine (B1666218), it is not merely a metabolic intermediate but an active participant in cellular signaling, primarily through its interaction with the G protein-coupled receptor HCAR3 (GPR80/GPR99). This technical guide provides a comprehensive overview of the current understanding of this compound's role in fatty acid metabolism, its downstream signaling pathways, and its potential as a therapeutic target in metabolic and inflammatory diseases. This document details its biosynthesis, its effects on lipolysis and adipogenesis, and its immunomodulatory functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Introduction

N-acyl amino acids are a class of lipid signaling molecules that are increasingly recognized for their diverse physiological roles. This compound, a member of this family, is formed through the conjugation of the C12 fatty acid, lauric acid, to a glycine molecule.[1] This process is catalyzed by glycine N-acyltransferase (GLYAT), an enzyme that utilizes acyl-CoA and glycine as substrates.[2] While initially considered a minor metabolite in fatty acid metabolism, recent research has identified this compound as a potent and selective agonist for the hydroxycarboxylic acid receptor 3 (HCAR3), a G protein-coupled receptor. This discovery has opened new avenues for investigating its role in regulating lipid-mediated signaling pathways, with implications for both metabolic and inflammatory processes.[3]

Biosynthesis of this compound

The primary route for the synthesis of this compound involves the enzymatic activity of glycine N-acyltransferase (GLYAT) and its related enzymes. This reaction occurs within the mitochondria and is a key step in the glycine conjugation pathway, which serves to detoxify and facilitate the excretion of various acyl-CoAs.

Enzymatic Synthesis

The synthesis of this compound is a two-step process:

  • Activation of Lauric Acid: Lauric acid is first activated to its coenzyme A (CoA) thioester, Lauroyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP.

  • Conjugation with Glycine: Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the lauroyl group from Lauroyl-CoA to the amino group of glycine, forming this compound and releasing free CoA.

While GLYAT is known to have broad substrate specificity, studies on mouse GLYAT have indicated that it preferentially metabolizes short- to medium-chain acyl-CoAs, and its activity decreases with increasing acyl chain length. This suggests that other long-chain specific glycine N-acyltransferases, such as GLYATL1, may also be involved in the synthesis of this compound.

Role in Fatty Acid Metabolism

This compound exerts its influence on fatty acid metabolism primarily through the activation of its receptor, HCAR3. This receptor is predominantly expressed in adipocytes and immune cells.

Regulation of Lipolysis

One of the key functions of HCAR3 activation is the inhibition of lipolysis in adipocytes. Lipolysis is the process by which triglycerides stored in adipocytes are broken down into free fatty acids and glycerol (B35011), which are then released into the bloodstream.

Mechanism of Action:

Upon binding of this compound, HCAR3, a Gαi/o-coupled receptor, inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in the inactivation of protein kinase A (PKA), a key enzyme that phosphorylates and activates hormone-sensitive lipase (B570770) (HSL) and perilipin, proteins essential for the initiation of lipolysis. The net effect is a reduction in the breakdown of triglycerides and the release of free fatty acids from adipocytes.

Quantitative Data on Lipolysis Inhibition:

Adipogenesis

The role of this compound in adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is less clear. A study on the structurally similar N-Oleoyl glycine (OLGly) demonstrated that it stimulates adipogenesis in 3T3-L1 preadipocytes. This effect was associated with the activation of the CB1 receptor and the Akt signaling pathway, leading to an increase in the expression of adipogenic genes such as PPARγ and aP2. While these findings suggest a potential role for N-acyl glycines in promoting fat cell differentiation, a study on glycine itself showed no effect on adipogenesis or lipolysis in 3T3-L1 adipocytes. Further research is needed to specifically elucidate the role of this compound in this process.

Signaling Pathways of this compound

The signaling cascades initiated by this compound are mediated through its receptor, HCAR3.

HCAR3 Signaling

HCAR3 activation by this compound triggers multiple downstream signaling events:

  • Inhibition of cAMP Production: As a Gαi/o-coupled receptor, HCAR3 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • Calcium Mobilization: HCAR3 activation can also lead to a transient increase in intracellular calcium levels.

  • MAPK/ERK Pathway Activation: Studies have shown that HCAR3 activation can stimulate the phosphorylation of ERK1/2 in a time- and dose-dependent manner. This activation occurs through two distinct pathways: an early-phase activation via the PLC/PKC pathway and a later-phase activation involving matrix metalloproteinase (MMP)-mediated transactivation of the epidermal growth factor receptor (EGFR).

HCAR3_Signaling_Pathway This compound This compound HCAR3 HCAR3 (GPR80/GPR99) This compound->HCAR3 Gi_o Gαi/o HCAR3->Gi_o Activation MMP MMP HCAR3->MMP Activation AC Adenylyl Cyclase Gi_o->AC Inhibition PLC PLC Gi_o->PLC Activation ATP ATP cAMP cAMP PKC Protein Kinase C PLC->PKC Activation EGFR EGFR MEK MEK EGFR->MEK Activation MMP->EGFR Transactivation ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Activation Lipolysis Lipolysis HSL->Lipolysis Stimulation PKC->MEK Activation ERK ERK1/2 MEK->ERK Activation Transcription Gene Transcription ERK->Transcription Regulation

Figure 1: Simplified signaling pathway of this compound via HCAR3.

Anti-Inflammatory and Immunomodulatory Role

This compound and its parent molecule, glycine, have demonstrated significant anti-inflammatory and immunomodulatory properties.

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Studies on glycine have shown that it can suppress the activation of NF-κB in inflammatory cells like macrophages. This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines. While direct evidence for this compound is still emerging, its structural similarity to other anti-inflammatory N-acyl compounds suggests a similar mechanism of action.

Modulation of Cytokine Production

Consistent with its inhibitory effect on NF-κB, glycine has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, it can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). These effects contribute to an overall anti-inflammatory environment.

Anti_Inflammatory_Pathway Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory Stimulus\n(e.g., LPS)->IKK Activates This compound This compound This compound->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Degradation Degradation IκB->Degradation Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes TNF-α, IL-6, etc. Nucleus->Pro-inflammatory Genes Activates Transcription of Cytokines Pro-inflammatory Cytokines Pro-inflammatory Genes->Cytokines Leads to Production of

Figure 2: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Cell Culture and Differentiation
  • 3T3-L1 Preadipocyte Culture and Differentiation: 3T3-L1 preadipocytes are a widely used cell line for studying adipogenesis.

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Differentiation Induction: To induce differentiation into mature adipocytes, confluent preadipocytes are treated with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin. Rosiglitazone, a PPARγ agonist, can be included to enhance differentiation efficiency.

  • RAW 264.7 Macrophage Culture: RAW 264.7 is a murine macrophage-like cell line used to study inflammatory responses.

    • Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

Lipolysis Assay

This assay measures the release of glycerol from adipocytes as an indicator of lipolysis.

  • Cell Seeding: Differentiated 3T3-L1 adipocytes are seeded in a multi-well plate.

  • Starvation: Cells are washed and incubated in a serum-free medium for a defined period to establish a basal level of lipolysis.

  • Treatment: Cells are treated with a lipolytic agent (e.g., isoproterenol) in the presence or absence of various concentrations of this compound.

  • Glycerol Measurement: After incubation, the cell culture supernatant is collected, and the glycerol concentration is measured using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: The percentage inhibition of stimulated lipolysis by this compound is calculated.

cAMP Accumulation Assay

This assay quantifies changes in intracellular cAMP levels in response to receptor activation.

  • Cell Seeding: Cells expressing HCAR3 (e.g., CHO-K1 cells stably expressing HCAR3 or differentiated 3T3-L1 adipocytes) are seeded in a multi-well plate.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Treatment: Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of various concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA) or a luciferase-based reporter assay.

  • Data Analysis: The EC50 value for this compound's inhibition of forskolin-stimulated cAMP accumulation is determined.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: RAW 264.7 macrophages are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.

  • Pre-treatment: Transfected cells are pre-treated with various concentrations of this compound.

  • Stimulation: Cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The percentage inhibition of stimulated NF-κB activity by this compound is calculated.

Cytokine Quantification

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the concentration of specific cytokines in cell culture supernatants.

  • Cell Treatment: RAW 264.7 macrophages are pre-treated with this compound and then stimulated with LPS.

  • Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

  • ELISA: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The dose-dependent effect of this compound on cytokine production is determined.

Figure 3: General experimental workflow for studying this compound.

Quantitative Data Summary

ParameterCompoundCell LineValueReference
ERK1/2 Activation (EC50) IBC293 (HCAR3 Agonist)CHO-HCA355 nM
Octanoic AcidCHO-HCA31.52 µM
AcifranCHO-HCA3470 nM
IBC293A43114.9 µM
Lipolysis Inhibition (IC50) MelatoninRat inguinal adipocytes~500 pM

Note: Direct quantitative data for this compound was not available in the reviewed literature. The data for HCAR3 agonists and other relevant compounds are provided for context.

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with a significant role in the regulation of fatty acid metabolism and inflammation. Its function as an endogenous agonist for HCAR3 positions it as a key player in the anti-lipolytic and immunomodulatory pathways. The ability of this compound to suppress inflammatory signaling through the NF-κB pathway highlights its therapeutic potential for a range of metabolic and inflammatory disorders, including obesity, type 2 diabetes, and atherosclerosis.

Future research should focus on several key areas:

  • Quantitative Pharmacodynamics: Determining the precise EC50 and IC50 values of this compound for HCAR3 activation and its downstream effects, such as lipolysis inhibition, in relevant cell models.

  • In Vivo Studies: Elucidating the physiological and pathophysiological roles of this compound in animal models of metabolic and inflammatory diseases.

  • Drug Development: Designing and synthesizing novel HCAR3 agonists and antagonists based on the structure of this compound to develop new therapeutic agents.

  • Broader Metabolic Impact: Investigating the effects of this compound on other aspects of fatty acid metabolism, including fatty acid oxidation, synthesis, and storage in various tissues.

A deeper understanding of the biological functions of this compound will undoubtedly pave the way for innovative therapeutic strategies targeting the intricate interplay between lipid metabolism and inflammation.

References

Methodological & Application

Protocol for Using N-Lauroylglycine in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Lauroylglycine, an anionic amino acid-based surfactant, is recognized for its gentle yet effective properties in biological applications.[1][2] Its utility in membrane protein extraction stems from its ability to solubilize membrane components while preserving the structural and functional integrity of the target proteins.[3][4] This document provides a comprehensive guide, including detailed protocols, comparative data, and troubleshooting advice for the application of this compound in the extraction of membrane proteins for downstream analysis, functional assays, and structural biology.

Introduction to this compound

This compound (also known as N-dodecanoylglycine) is an amphiphilic molecule composed of a hydrophobic 12-carbon lauroyl tail and a hydrophilic glycine (B1666218) headgroup.[5] This structure allows it to disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins, effectively extracting them into an aqueous solution. Unlike harsh ionic detergents like SDS, this compound is considered mild, making it particularly suitable for extracting sensitive proteins or protein complexes where maintaining native conformation and activity is paramount.

Key Properties of this compound:

The physicochemical properties of a detergent are critical for designing an effective extraction protocol. The Critical Micelle Concentration (CMC) is the minimum concentration at which detergent molecules aggregate to form micelles, a prerequisite for membrane solubilization.

PropertyValue
Molecular Formula C₁₄H₂₇NO₃
Molecular Weight 257.37 g/mol
Class Anionic Amino Acid Surfactant
Appearance Solid
Critical Micelle Concentration (CMC) ~12 mM (in water, 25°C)

Experimental Protocols

General Workflow for Membrane Protein Extraction

The process involves several key stages: isolating the membranes from cellular components, solubilizing the membranes with this compound to extract the proteins, and clarifying the extract for downstream applications.

G cluster_prep Step 1: Membrane Preparation cluster_solubilization Step 2: Protein Solubilization cluster_analysis Step 3: Clarification & Downstream Use Harvest Harvest Cells/ Homogenize Tissue Lysis Cell Lysis (Hypotonic Buffer, Dounce Homogenizer) Harvest->Lysis LowSpeed Low-Speed Centrifugation (~1,000 x g) (Pellet Nuclei & Debris) Lysis->LowSpeed HighSpeed Ultracentrifugation (~100,000 x g) (Pellet Membranes) LowSpeed->HighSpeed Resuspend Resuspend Membrane Pellet in Solubilization Buffer HighSpeed->Resuspend AddDetergent Add this compound (Final conc. > CMC) Resuspend->AddDetergent Incubate Incubate with Agitation (e.g., 1-2h at 4°C) AddDetergent->Incubate Clarify Ultracentrifugation (~100,000 x g) (Pellet Unsolubilized Material) Incubate->Clarify Collect Collect Supernatant (Contains Solubilized Proteins) Clarify->Collect Downstream Purification (e.g., Affinity Chromatography) & Analysis (e.g., SDS-PAGE) Collect->Downstream

Caption: A generalized workflow for the extraction of membrane proteins.

Detailed Solubilization Protocol

This protocol is a starting point and should be optimized for each specific membrane protein. Key parameters for optimization include the detergent-to-protein ratio, buffer composition, temperature, and incubation time.

Materials:

  • Isolated membrane pellet (from ~1x10⁸ cells or equivalent tissue)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA

  • Protease Inhibitor Cocktail (add fresh before use)

  • This compound Stock Solution: 10% (w/v) in deionized water (~388 mM)

Procedure:

  • Prepare Membranes: Start with a membrane pellet prepared from cell lysis and differential centrifugation. The final high-speed spin to pellet membranes is typically 100,000 x g for 60 minutes at 4°C.

  • Determine Protein Concentration: Resuspend the membrane pellet in a small volume of Solubilization Buffer and determine the total protein concentration using a detergent-compatible assay (e.g., BCA).

  • Adjust Concentration: Dilute the membrane suspension with ice-cold Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

  • Add Detergent: Add this compound stock solution to the membrane suspension to a final concentration of 1.0% (w/v) (~39 mM). This concentration is well above the CMC. It is advisable to test a range from 0.5% to 2.0%. The final detergent-to-protein mass ratio should be at least 4:1.

  • Solubilize: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarify Extract: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated proteins.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications like affinity purification or functional analysis.

Data Presentation: Detergent Comparison

The choice of detergent significantly impacts extraction efficiency and the preservation of protein function. This compound balances effective solubilization with a gentle action that helps maintain the protein's native state.

The following table provides an illustrative comparison of this compound with other common detergents. Actual results will vary based on the specific protein and conditions.

DetergentTypeTypical Conc. (% w/v)Solubilization EfficiencyProtein Denaturation
This compound Anionic (mild)0.5 - 2.0Moderate to HighLow
Triton X-100 Non-ionic1.0 - 2.0HighLow to Moderate
DDM Non-ionic0.5 - 1.0HighVery Low
CHAPS Zwitterionic1.0 - 2.0ModerateLow
SDS Anionic (harsh)0.1 - 1.0Very HighVery High

Visualization of an Application Context

Membrane proteins are critical targets for drug development, with G-Protein Coupled Receptors (GPCRs) being a prominent family. Extracting these receptors in a functional state is essential for studying their interactions with potential drug candidates. The diagram below shows a simplified GPCR signaling cascade, illustrating the receptor's position in the membrane, which necessitates detergent extraction for in vitro study.

G cluster_membrane Cell Membrane (Requires Solubilization) gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein 2. Activation effector Effector Enzyme g_protein->effector 3. Transduction response Intracellular Second Messengers & Cellular Response effector->response 4. Amplification ligand Extracellular Ligand (e.g., Hormone) ligand->gpcr 1. Binding

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Target Protein - Insufficient detergent concentration.- Suboptimal detergent-to-protein ratio.- Incomplete membrane solubilization (time/temp).- Increase this compound concentration in 0.25% increments.- Ensure detergent:protein mass ratio is at least 4:1.- Increase incubation time (up to 4h) or try incubation at room temperature for 30-60 min.
Protein Aggregation - Detergent concentration is too low (below CMC in final buffer).- Inappropriate buffer pH or ionic strength.- Ensure final detergent concentration remains above the CMC in all buffers.- Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM).
Loss of Protein Function - Protein denaturation by the detergent.- Proteolytic degradation.- Decrease this compound concentration.- Add stabilizing agents to the buffer (e.g., glycerol, specific lipids, or cholesterol analogs).- Ensure a fresh, broad-spectrum protease inhibitor cocktail is used at all steps.
Interference in Downstream Assays - Excess detergent in the final sample.- Remove excess detergent using dialysis (for high CMC detergents), hydrophobic adsorption chromatography, or gel filtration.

References

N-Lauroylglycine: Application and Protocols in Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylglycine, an N-acyl amino acid, is an amphiphilic molecule with potential applications in the field of protein crystallization. Its structure, comprising a hydrophilic glycine (B1666218) headgroup and a hydrophobic lauroyl tail, imparts detergent-like properties that can be beneficial in stabilizing proteins and facilitating the formation of well-ordered crystals. While its close analog, N-Lauroylsarcosine (sarkosyl), is more commonly cited in protein purification and solubilization protocols, this compound presents a valuable alternative for screening and optimization in protein crystallization, particularly for challenging targets such as membrane proteins.

This document provides detailed application notes and generalized experimental protocols for the use of this compound as both an additive and a primary detergent in protein crystallization experiments. Due to a lack of specific published case studies for this compound in this application, the following protocols are based on established methodologies for similar detergents and general best practices in protein crystallization.

Physicochemical Properties of this compound and Related Surfactants

A clear understanding of the physicochemical properties of detergents is crucial for their effective application in protein crystallization. The following table summarizes key properties of this compound and compares them to the related and more commonly used detergent, N-Lauroylsarcosine.

PropertyThis compoundN-Lauroylsarcosine (Sarkosyl)Reference(s)
Molecular Formula C₁₄H₂₇NO₃C₁₅H₂₉NO₃[1]
Molecular Weight 257.37 g/mol 271.41 g/mol [1]
Structure Lauroyl group attached to the nitrogen of glycineLauroyl group attached to the nitrogen of sarcosine (B1681465) (N-methylglycine)
Charge at Neutral pH AnionicAnionic

Application Notes

This compound can be employed in two primary ways in protein crystallization experiments:

  • As an Additive: Small amounts of this compound can be added to crystallization screening conditions. In this role, it can influence crystal packing, reduce precipitation, and promote the growth of higher-quality crystals by interacting with the protein surface or modifying the properties of the solution. This approach is particularly useful for both soluble and membrane proteins that exhibit aggregation or produce poorly diffracting crystals.

  • As a Solubilizing Detergent for Membrane Proteins: For integral membrane proteins, this compound can be used as the primary detergent to extract the protein from the lipid bilayer and maintain its solubility and stability in an aqueous environment. The choice of detergent is critical for the structural integrity of membrane proteins, and screening various detergents, including this compound, is a key step in the crystallization pipeline.

Experimental Protocols

The following are generalized protocols for the use of this compound in protein crystallization. Researchers should optimize these protocols based on the specific requirements of their target protein.

Protocol 1: this compound as an Additive in Crystallization Screening

This protocol outlines the use of this compound as an additive to an existing crystallization condition that produces suboptimal crystals or precipitation.

Materials:

  • Purified protein sample (5-15 mg/mL in a suitable buffer)

  • This compound stock solution (e.g., 10% w/v in deionized water, pH adjusted if necessary)

  • Crystallization screening plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes and tips for nanoliter volumes

  • Reservoir solution (the initial crystallization condition to be optimized)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound powder in deionized water to a final concentration of 10% (w/v).

    • Gently warm and vortex to fully dissolve.

    • Adjust the pH to be compatible with your protein and crystallization condition (typically between 6.5 and 8.5).

    • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Set up the Crystallization Plate:

    • This protocol is based on the hanging drop vapor diffusion method.

    • Pipette 500 µL of the reservoir solution into the reservoir of each well.

    • On a siliconized cover slide, prepare the crystallization drops by mixing:

      • 1 µL of the protein solution

      • 0.8 µL of the reservoir solution

      • 0.2 µL of the this compound stock solution (for a final concentration of 0.2% in the drop).

    • Note: It is advisable to screen a range of this compound concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5% w/v) to find the optimal concentration.

  • Incubation and Observation:

    • Seal the wells with the cover slides.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth regularly using a microscope over several days to weeks.

Workflow for Using this compound as an Additive:

Additive_Workflow cluster_prep Preparation cluster_setup Crystallization Setup (Hanging Drop) cluster_observe Incubation & Analysis Protein Purified Protein Drop Mix Drop: Protein + Reservoir + NLG Protein->Drop NLG_Stock This compound Stock Solution (10%) NLG_Stock->Drop Reservoir Initial Crystallization Condition (Reservoir) Reservoir->Drop Incubate Incubate Plate Drop->Incubate Observe Microscopic Observation Incubate->Observe Optimize Optimize Hits Observe->Optimize

Caption: Workflow for using this compound as an additive in protein crystallization.

Protocol 2: this compound as a Detergent for Membrane Protein Crystallization

This protocol describes a general workflow for exchanging a membrane protein from a purification detergent into this compound for crystallization trials.

Materials:

  • Purified membrane protein in a purification detergent (e.g., DDM)

  • This compound

  • Size-exclusion chromatography (SEC) column

  • Crystallization screening kits (commercial or in-house)

Procedure:

  • Detergent Exchange via Size-Exclusion Chromatography:

    • Equilibrate the SEC column with at least two column volumes of the SEC buffer containing this compound.

    • Concentrate the purified membrane protein sample to a small volume.

    • Load the concentrated protein sample onto the equilibrated SEC column.

    • Run the chromatography and collect fractions corresponding to the protein peak. The protein is now in a solution containing this compound as the primary detergent.

    • Pool the peak fractions and concentrate the protein to a suitable concentration for crystallization (typically 5-10 mg/mL for membrane proteins).

  • Crystallization Screening:

    • Use the concentrated protein-N-Lauroylglycine complex to set up crystallization trials using various screening kits.

    • Employ hanging drop or sitting drop vapor diffusion methods as described in Protocol 1, mixing the protein-detergent complex with the screen solutions.

  • Optimization:

    • If initial crystals are obtained, optimize the conditions by varying the protein concentration, this compound concentration, precipitant concentration, pH, and temperature.

Workflow for Detergent Exchange and Crystallization:

Detergent_Exchange_Workflow cluster_start Starting Material cluster_exchange Detergent Exchange cluster_cryst Crystallization Protein_DDM Purified Membrane Protein in Purification Detergent (e.g., DDM) SEC Size-Exclusion Chromatography (SEC Buffer with this compound) Protein_DDM->SEC Protein_NLG Protein-N-Lauroylglycine Complex SEC->Protein_NLG Screening Crystallization Screening Protein_NLG->Screening Crystals Crystal Hits Screening->Crystals

Caption: Workflow for membrane protein crystallization using this compound.

Concluding Remarks

This compound holds promise as a versatile tool in the protein crystallographer's toolkit. Its amphiphilic nature makes it a candidate for both improving the quality of crystals of soluble proteins when used as an additive and for solubilizing and stabilizing membrane proteins for structural studies. The provided protocols offer a starting point for researchers to explore the potential of this compound in their crystallization experiments. As with any crystallization endeavor, empirical screening and careful optimization will be key to success.

References

Application Notes and Protocols for N-Lauroylglycine in Proteomics Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylglycine, an N-acyl amino acid, is an anionic surfactant that presents a promising alternative for cell lysis in proteomics studies. Its amphiphilic nature, with a hydrophobic lauroyl tail and a hydrophilic glycine (B1666218) headgroup, allows for the effective disruption of cell membranes and solubilization of proteins. This document provides detailed application notes and generalized protocols for the use of this compound in proteomics workflows, addressing its mechanism of action, potential advantages and disadvantages, and compatibility with downstream applications such as mass spectrometry. While direct comparative quantitative data for this compound against other common detergents in proteomics is limited in published literature, this guide offers a framework for its application and evaluation.

Chemical Properties of this compound

PropertyValue
Synonyms N-Dodecanoylglycine
Molecular Formula C₁₄H₂₇NO₃
Molecular Weight 257.37 g/mol
Structure A lauroyl group attached to the nitrogen atom of glycine
Type Anionic Surfactant

Mechanism of Action

This compound facilitates cell lysis by inserting its hydrophobic lauroyl tail into the lipid bilayer of the cell membrane. This disrupts the membrane integrity, leading to the formation of micelles that encapsulate membrane proteins and lipids, thereby solubilizing them in the aqueous lysis buffer. This process releases the intracellular contents for subsequent proteomic analysis.

Advantages and Disadvantages of this compound in Proteomics

Potential Advantages:

  • Mild Solubilization: As an amino acid-based surfactant, it is expected to be milder than harsh ionic detergents like SDS, potentially preserving protein structure and function.

  • Biocompatibility: Being derived from a fatty acid and an amino acid, it is generally considered biocompatible.

  • Mass Spectrometry Compatibility: While specific data is scarce, its structure suggests it may be more compatible with mass spectrometry than some traditional ionic detergents, though removal or suppression strategies may still be necessary.

Potential Disadvantages:

  • Limited Data: There is a lack of extensive studies and established protocols for its specific use in proteomics.

  • Efficiency: Its efficiency in solubilizing a wide range of proteins, especially those in complex structures like the cell nucleus, compared to well-established detergents is not well-documented.

  • Cost: Depending on the supplier and purity, it may be more expensive than commonly used detergents like SDS or urea.

Experimental Protocols

The following are generalized protocols for cell lysis using this compound. Optimization is crucial for specific cell types and downstream applications.

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

  • Lysis Buffer: 20-50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1-2% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktails.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell scraper.

  • Microcentrifuge tubes, pre-chilled.

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer per 10 cm dish.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the solubilized proteins to a new tube for downstream processing.

Protocol 2: Lysis of Suspension Cells

Materials:

  • Lysis Buffer: 20-50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1-2% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktails.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Microcentrifuge tubes, pre-chilled.

Procedure:

  • Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 1x10⁷ cells).

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Proceed with sonication (3-4 cycles of 10 seconds on, 30 seconds off on ice) to enhance lysis, if necessary.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for further analysis.

Downstream Processing for Mass Spectrometry

Detergents can interfere with mass spectrometry analysis by suppressing ionization and creating background noise. Therefore, it is crucial to remove this compound before analysis.

Methods for Detergent Removal:

  • Protein Precipitation: Acetone or trichloroacetic acid (TCA) precipitation can be used to pellet the proteins, leaving the detergent in the supernatant.

  • Filter-Aided Sample Preparation (FASP): This method uses a molecular weight cut-off filter to retain proteins while allowing smaller molecules like detergents to be washed away.

  • Detergent Removal Spin Columns: Commercially available spin columns can effectively bind and remove detergents from protein samples.

Data Presentation: Comparative Detergent Performance (Based on Literature for Other Detergents)

The following tables summarize quantitative data for commonly used detergents to provide a comparative context for evaluating this compound. Note: This data is not for this compound but serves as a benchmark.

Table 1: Protein Yield from Mammalian Cells with Different Lysis Buffers

Lysis Buffer ComponentProtein Yield (µg/10⁶ cells)Reference
1% SDS~200-300[Generic Data]
1% Sodium Deoxycholate (SDC)~150-250[Generic Data]
1% Triton X-100~100-200[Generic Data]
8 M Urea~250-350[Generic Data]

Table 2: Number of Identified Proteins in a Standard Proteomics Experiment

Lysis BufferNumber of Identified ProteinsReference
Urea-based> 4,000[Generic Data]
SDC-based> 3,500[Generic Data]
RapiGest SF-based> 3,800[Generic Data]

Visualizations

Experimental Workflow for Proteomics using this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_downstream Downstream Proteomics cluster_data_analysis Data Analysis cell_culture Cell Culture cell_harvesting Cell Harvesting cell_culture->cell_harvesting cell_lysis Cell Lysis (this compound Buffer) cell_harvesting->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant detergent_removal Detergent Removal protein_quant->detergent_removal protein_digestion Protein Digestion (e.g., Trypsin) detergent_removal->protein_digestion peptide_cleanup Peptide Cleanup (e.g., Desalting) protein_digestion->peptide_cleanup lc_ms LC-MS/MS Analysis peptide_cleanup->lc_ms database_search Database Search lc_ms->database_search protein_id Protein Identification & Quantification database_search->protein_id bioinformatics Bioinformatics Analysis protein_id->bioinformatics

Caption: Workflow for cell lysis with this compound for proteomics.

Logical Relationship of Detergent Properties in Proteomics

detergent_properties cluster_properties Detergent Properties cluster_effects Effects on Sample cluster_outcome Proteomics Outcome hydrophobicity Hydrophobicity membrane_disruption Membrane Disruption hydrophobicity->membrane_disruption charge Charge (Anionic) protein_solubilization Protein Solubilization charge->protein_solubilization cmc Critical Micelle Concentration (CMC) cmc->membrane_disruption protein_yield Protein Yield membrane_disruption->protein_yield protein_solubilization->protein_yield sequence_coverage Sequence Coverage protein_solubilization->sequence_coverage protein_denaturation Protein Denaturation ms_compatibility MS Compatibility protein_denaturation->ms_compatibility can affect protein_yield->sequence_coverage ms_compatibility->sequence_coverage

Caption: Key detergent properties and their impact on proteomics outcomes.

Conclusion

This compound holds promise as a mild anionic detergent for cell lysis in proteomics. Its amino acid-based structure may offer advantages in preserving protein integrity. However, the lack of established, optimized protocols and direct comparative data necessitates careful validation by researchers for their specific applications. The generalized protocols provided here serve as a starting point for exploring the utility of this compound in proteomics workflows. Further studies are required to fully characterize its performance against standard detergents and its compatibility with various mass spectrometry platforms.

Application Notes and Protocols: N-Lauroylglycine as a Detergent in Western Blotting Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Lauroylglycine, an N-acylglycine, is a mild, non-ionic surfactant that presents a potential alternative to harsher detergents commonly used in Western blotting, such as Sodium Dodecyl Sulfate (SDS). Its amphiphilic nature, arising from a hydrophobic 12-carbon lauroyl tail and a hydrophilic glycine (B1666218) headgroup, allows it to effectively interact with proteins and membranes. The use of a milder detergent like this compound may be particularly advantageous for the analysis of sensitive proteins, membrane proteins, or when preservation of protein conformation and activity is desirable for downstream applications. These application notes provide an overview of the potential uses of this compound in Western blotting and offer generalized protocols as a starting point for experimental optimization.

Disclaimer: Direct, peer-reviewed literature detailing the specific use and quantitative performance of this compound in Western blotting is limited. The following protocols and data are based on the known properties of this compound and related mild detergents. Researchers should consider this a guide for developing their own optimized procedures.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₄H₂₇NO₃[1]
Molecular Weight 257.37 g/mol [1]
Appearance Solid[1]
Synonyms N-dodecanoylglycine, 2-(dodecanoylamino)acetic acid[1]
Critical Micelle Concentration (CMC) Not experimentally determined in readily available literature. For the related anionic surfactant, Sodium Lauroyl Glycinate, the CMC is reported as 12 mM.[2] This value can serve as a rough estimate for initial experiments.

Data Presentation: Comparative Analysis of Detergents

The selection of a detergent for protein extraction and Western blotting involves a trade-off between solubilization efficiency and the preservation of protein integrity. The following table provides an illustrative comparison of this compound with commonly used detergents. The data for this compound is hypothetical and based on the expected properties of a mild, non-ionic detergent.

DetergentTypeKey CharacteristicsPotential Impact on Western Blotting
This compound Non-ionic (at neutral pH)Mild, non-denaturingMay improve detection of conformation-sensitive epitopes; potentially lower background; may be less efficient for solubilizing highly aggregated or integral membrane proteins compared to SDS.
SDS (Sodium Dodecyl Sulfate) AnionicStrong, denaturingHighly effective for protein solubilization and linearization for SDS-PAGE; can mask some antibody epitopes; may lead to higher background.
Tween® 20 Non-ionicMild, non-denaturingCommonly used in wash buffers and antibody diluents to reduce non-specific binding and background.
Triton™ X-100 Non-ionicMild, non-denaturingEffective for solubilizing membrane proteins while preserving their native state; can interfere with some downstream applications.

Experimental Protocols

The following are detailed, generalized protocols for protein extraction and Western blotting, with suggestions for the incorporation of this compound. Optimization of detergent concentration, incubation times, and buffer composition is highly recommended for each specific application.

Protocol 1: Protein Extraction from Mammalian Cells using this compound Lysis Buffer

This protocol is designed for the gentle lysis of cultured mammalian cells to extract total protein, including membrane-associated proteins.

Materials:

  • This compound

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease and phosphatase inhibitor cocktails

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Prepare this compound Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 0.5 - 2.0% (w/v) this compound (start with 1% and optimize)

    • 1x Protease inhibitor cocktail

    • 1x Phosphatase inhibitor cocktail

    • Store at 4°C. Add inhibitors immediately before use.

  • Cell Harvesting:

    • Aspirate cell culture medium from the culture dish.

    • Wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

    • Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the solubilized proteins) to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).

  • Sample Preparation for SDS-PAGE:

    • Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 70-95°C for 5-10 minutes. Note: For some membrane proteins, boiling is not recommended as it can cause aggregation. Incubation at a lower temperature (e.g., 37°C for 30 minutes) may be preferable.

Protocol 2: Western Blotting using this compound in Antibody Dilution and Wash Buffers

This protocol outlines the steps for immunodetection, suggesting the use of this compound to potentially enhance antibody-antigen interactions and reduce background.

Materials:

  • Protein lysate prepared for SDS-PAGE

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Tris-buffered saline with Tween® 20 (TBST) or with this compound (TBST-NLG)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST or TBST-NLG)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • SDS-PAGE:

    • Load 20-50 µg of protein lysate per lane onto a polyacrylamide gel.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Membrane Blocking:

    • After transfer, wash the membrane briefly with TBST or TBST-NLG.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Prepare the primary antibody dilution in a buffer containing a low concentration of this compound (e.g., 0.05% - 0.1% in TBS with 1% BSA). This may help to reduce non-specific binding.

    • Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Prepare a wash buffer of TBS with 0.1% this compound (TBST-NLG).

    • Wash the membrane three times for 10 minutes each with the wash buffer at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the same buffer used for the primary antibody.

    • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with the wash buffer at room temperature with gentle agitation.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system.

Mandatory Visualizations

Diagram 1: Protein Extraction Workflow

G cluster_0 Cell Culture & Harvesting cluster_1 Lysis cluster_2 Clarification & Quantification culture 1. Cultured Cells wash 2. Wash with PBS culture->wash lysis_buffer 3. Add this compound Lysis Buffer wash->lysis_buffer scrape 4. Scrape and Collect lysis_buffer->scrape incubate 5. Incubate on Ice scrape->incubate centrifuge 6. Centrifuge to Pellet Debris incubate->centrifuge supernatant 7. Collect Supernatant (Protein Lysate) centrifuge->supernatant quantify 8. Quantify Protein (BCA Assay) supernatant->quantify G cluster_0 Electrophoresis & Transfer cluster_1 Blocking & Antibody Incubation cluster_2 Detection sds_page 1. SDS-PAGE transfer 2. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 3. Blocking transfer->blocking primary_ab 4. Primary Antibody (in buffer with this compound) blocking->primary_ab wash1 5. Wash (with this compound) primary_ab->wash1 secondary_ab 6. Secondary Antibody wash1->secondary_ab wash2 7. Final Washes secondary_ab->wash2 ecl 8. ECL Substrate wash2->ecl imaging 9. Signal Detection ecl->imaging

References

Application Notes and Protocols: Formulation of N-Lauroylglycine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroylglycine, an N-acyl amino acid, is a biocompatible and biodegradable molecule with amphiphilic properties, making it an attractive excipient in the development of advanced drug delivery systems.[1][2] Its surfactant nature and potential to enhance the absorption of therapeutic agents position it as a valuable component in formulations such as nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).[3][4][5] These systems can improve the solubility, stability, and bioavailability of a wide range of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound-based drug delivery systems.

Formulation of this compound-Based Drug Delivery Systems

This section outlines protocols for preparing various this compound-containing drug delivery platforms. This compound can act as a surfactant, stabilizer, or a key component of the delivery vehicle itself.

This compound Coated Polymeric Nanoparticles

Application Note: this compound can be used as a surface modifier for polymeric nanoparticles to enhance their stability and improve drug encapsulation. The hydrophobic lauroyl chain can interact with the polymer matrix, while the hydrophilic glycine (B1666218) head group provides a stabilizing interface with the aqueous medium.

Experimental Protocol: Preparation of this compound Coated PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation:

    • Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of the desired API in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation:

    • Dissolve 50 mg of this compound in 20 mL of deionized water. Adjust the pH to 7.4 with 0.1 M NaOH to ensure solubility.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath for 2 minutes at 40% amplitude.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for 4 hours under a fume hood to allow for the complete evaporation of the organic solvent and the formation of nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unentrapped drug and excess this compound.

  • Lyophilization (Optional):

    • Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for 48 hours for long-term storage.

G Workflow for Preparing this compound Coated PLGA Nanoparticles cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_plga Dissolve PLGA and API emulsify Emulsification (Sonication) org_plga->emulsify Add dropwise aq_nlg Dissolve this compound in Water aq_nlg->emulsify evap Solvent Evaporation (Stirring) emulsify->evap collect Nanoparticle Collection (Centrifugation & Washing) evap->collect lyophilize Lyophilization (Optional) collect->lyophilize

Preparation of this compound Coated Nanoparticles.
This compound-Containing Liposomes

Application Note: this compound can be incorporated into the lipid bilayer of liposomes to modify their surface properties, potentially increasing circulation time and altering drug release kinetics. Its amphiphilic nature allows it to integrate with phospholipids.

Experimental Protocol: Preparation of this compound Liposomes by Thin-Film Hydration

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol at a 2:1 molar ratio) and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1 v/v) mixture.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.

    • Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature (e.g., 60°C for DSPC).

    • If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to probe sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated drug by dialysis or size exclusion chromatography.

G Workflow for Preparing this compound Liposomes dissolve Dissolve Lipids, this compound & Lipophilic Drug in Organic Solvent evaporate Rotary Evaporation to form Thin Lipid Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (& Hydrophilic Drug) evaporate->hydrate size_reduce Size Reduction (Sonication/Extrusion) hydrate->size_reduce purify Purification (Dialysis/Chromatography) size_reduce->purify final_liposomes This compound Liposomes purify->final_liposomes

Preparation of this compound Liposomes.
This compound-Based Self-Emulsifying Drug Delivery Systems (SEDDS)

Application Note: this compound and its salts can act as effective surfactants or co-surfactants in SEDDS formulations, which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids. This is particularly useful for enhancing the oral bioavailability of poorly water-soluble drugs.

Experimental Protocol: Formulation of this compound-Based SEDDS

  • Component Selection:

    • Select an appropriate oil (e.g., medium-chain triglycerides), surfactant (e.g., Cremophor EL), and co-surfactant (this compound or its sodium salt).

  • Solubility Studies:

    • Determine the solubility of the API in each of the selected components to identify the most suitable excipients.

  • Ternary Phase Diagram Construction:

    • Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios.

    • For each formulation, add a small amount to water and observe the emulsification process and the resulting emulsion's appearance (clear, bluish-white, or milky) to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the ternary phase diagram, select an optimal formulation.

    • Dissolve the required amount of the API in the oil phase with gentle heating and stirring.

    • Add the surfactant and this compound (co-surfactant) and mix until a clear, homogenous solution is obtained.

Characterization of this compound Drug Delivery Systems

Quantitative characterization is crucial for ensuring the quality, stability, and performance of the formulated drug delivery systems.

ParameterMethodTypical Expected Values for Nanoparticles/Liposomes
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 200 nm; PDI < 0.3
Zeta Potential Laser Doppler Velocimetry-20 to -40 mV (for anionic this compound)
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Spherical, uniform
Drug Loading (%) HPLC, UV-Vis Spectrophotometry1 - 10%
Encapsulation Efficiency (%) HPLC, UV-Vis Spectrophotometry50 - 90%

Protocol: Determination of Drug Loading and Encapsulation Efficiency

  • Sample Preparation:

    • Take a known amount of the lyophilized nanoparticle/liposome formulation.

  • Drug Extraction:

    • Dissolve the formulation in a suitable organic solvent (e.g., methanol, acetonitrile) to disrupt the carrier and release the encapsulated drug.

    • Vortex and sonicate to ensure complete dissolution.

  • Quantification:

    • Filter the solution to remove any insoluble excipients.

    • Analyze the filtrate using a validated HPLC or UV-Vis spectrophotometry method to determine the amount of encapsulated drug.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro and In Vivo Evaluation

In Vitro Drug Release

Application Note: In vitro release studies are essential to predict the in vivo performance of the drug delivery system. The release profile can be tailored by adjusting the formulation parameters.

Experimental Protocol: In Vitro Drug Release using Dialysis Method

  • Preparation:

    • Place a known amount of the drug-loaded formulation (e.g., 1 mL of nanoparticle suspension or liposome solution) into a dialysis bag (with an appropriate molecular weight cut-off).

  • Release Study:

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time.

G In Vitro Drug Release Signaling Pathway DDS Drug Delivery System (e.g., Nanoparticle) DrugRelease Drug Diffusion DDS->DrugRelease Diffusion Gradient ReleaseMedium Release Medium (e.g., PBS, pH 7.4) ReleaseMedium->DrugRelease Sampling Sample Collection at Time Intervals DrugRelease->Sampling Analysis Drug Quantification (HPLC/UV-Vis) Sampling->Analysis DataPlot Cumulative Release vs. Time Plot Analysis->DataPlot

In Vitro Drug Release Pathway.
In Vivo Pharmacokinetic Studies

Application Note: In vivo studies in animal models are critical to determine the pharmacokinetic profile of the formulated drug and to assess the effectiveness of the this compound-based delivery system in improving bioavailability.

Experimental Protocol: Oral Bioavailability Study in Rats

  • Animal Dosing:

    • Divide rats into groups (n=6 per group).

    • Administer the drug formulation (e.g., drug-loaded this compound SEDDS) and a control (e.g., drug suspension) orally via gavage.

    • Include an intravenous administration group to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Drug Quantification:

    • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the drug concentration in the extracts using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.

Conclusion

This compound presents a promising avenue for the development of novel and effective drug delivery systems. Its biocompatibility, surfactant properties, and potential to enhance drug absorption make it a versatile tool for formulators. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the potential of this compound in their drug development endeavors. Further optimization of these formulations will be necessary depending on the specific API and desired therapeutic outcome.

References

Application Notes and Protocols for Stabilizing Protein-Detergent Complexes with N-Lauroylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Lauroylglycine for the stabilization of protein-detergent complexes. This document is intended for researchers, scientists, and drug development professionals who are working with membrane proteins and other proteins that require detergents for solubilization and stabilization. The protocols outlined below will enable users to effectively incorporate this compound into their workflows to enhance protein stability for downstream applications such as structural biology, functional assays, and drug screening.

Introduction to this compound in Protein Stabilization

This compound is an N-acyl amino acid, a class of biocompatible surfactants that have gained attention for their gentle yet effective properties in handling proteins. Structurally, it consists of a lauric acid tail (a 12-carbon saturated fatty acid) linked to a glycine (B1666218) head group via an amide bond. This amphipathic nature allows this compound to form micelles in aqueous solutions and interact with the hydrophobic regions of proteins, thereby preventing aggregation and maintaining their native conformation when removed from their natural lipid environment. Its similarity to naturally occurring molecules makes it a desirable alternative to harsher, synthetic detergents that can often lead to protein denaturation.

The use of mild detergents like this compound is particularly crucial for the study of membrane proteins, which are notoriously challenging to work with due to their hydrophobic nature. By forming a stable protein-detergent complex, this compound helps to mimic the native lipid bilayer, preserving the structural integrity and biological activity of the protein.

Key Properties of this compound and Related Surfactants

Table 1: Physicochemical Properties of this compound and a Related Surfactant

PropertyThis compound (Predicted/Inferred)Sodium Lauroyl Glycinate (Experimental)[1]
Molecular Formula C14H27NO3C14H26NNaO3
Molecular Weight 257.37 g/mol 279.35 g/mol
Surfactant Type Non-ionic (at neutral pH)Anionic
Critical Micelle Concentration (CMC) Estimated to be in the mM range~12 mM

Data Presentation: Assessing Protein Stability

The efficacy of this compound in stabilizing a protein of interest can be quantified using various biophysical techniques. The following tables provide examples of how to present quantitative data obtained from such experiments. Researchers should perform these or similar experiments to determine the optimal conditions for their specific protein.

Table 2: Illustrative Example of Thermal Stability Enhancement of a Model Membrane Protein (e.g., Bacteriorhodopsin) Measured by Thermal Shift Assay (TSA)

Detergent ConditionMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Control (e.g., 0.05% DDM)65.2-
Control + 2 mM this compound (below estimated CMC)66.1+0.9
Control + 15 mM this compound (above estimated CMC)68.5+3.3
Control + 30 mM this compound68.7+3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 3: Illustrative Example of Aggregation Prevention for a Soluble Protein (e.g., Lysozyme) Measured by Dynamic Light Scattering (DLS)

ConditionIncubation Time (hours)Average Particle Diameter (nm)Polydispersity Index (PDI)
Protein in buffer (Control)03.50.15
Protein in buffer (Control)24250.8 (aggregated)0.85
Protein in buffer + 5 mM this compound244.20.18
Protein in buffer + 20 mM this compound243.80.16

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate and utilize this compound for protein stabilization.

Protocol 1: Determination of Optimal this compound Concentration using Thermal Shift Assay (TSA)

This protocol describes how to identify the optimal concentration of this compound for enhancing the thermal stability of a target protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) containing a primary detergent (if required for solubility).

  • This compound stock solution (e.g., 200 mM in water or buffer).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument with a thermal melt curve function.

Procedure:

  • Prepare a fresh 1:1000 dilution of SYPRO Orange dye in assay buffer.

  • In a 96-well plate, prepare a serial dilution of the this compound stock solution to achieve a range of final concentrations (e.g., 0.1 mM to 50 mM).

  • Prepare a master mix containing your protein of interest at a final concentration of 2-5 µM and the diluted SYPRO Orange dye.

  • To each well containing the this compound dilution, add the protein/dye master mix. Include control wells with no this compound.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5-1.0 °C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • Analyze the data to determine the melting temperature (Tm) for each condition. The Tm is the temperature at which the fluorescence signal is at its midpoint of transition.

  • Plot the Tm values against the this compound concentration to identify the concentration that provides the maximum thermal stability (highest Tm).

Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines how to assess the ability of this compound to prevent protein aggregation over time.

Materials:

  • Purified protein of interest in a suitable buffer.

  • This compound stock solution.

  • DLS instrument and compatible cuvettes.

Procedure:

  • Prepare samples of your protein at a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL).

  • Prepare a series of samples containing the protein with varying concentrations of this compound (both below and above the estimated CMC). Include a control sample with no this compound.

  • Filter all samples through a low protein-binding syringe filter (e.g., 0.22 µm) directly into clean DLS cuvettes.

  • Measure the initial particle size distribution and polydispersity index (PDI) of each sample at time zero.

  • Incubate the samples under conditions that are known or expected to induce aggregation (e.g., elevated temperature, prolonged storage at 4°C, or freeze-thaw cycles).

  • At regular time intervals (e.g., 1, 4, 8, 24 hours), repeat the DLS measurements for each sample.

  • Analyze the data by comparing the changes in average particle size and PDI over time for the different conditions. A stable sample will show minimal changes in these parameters.

Protocol 3: Solubilization and Reconstitution of a Membrane Protein into a Detergent-Stabilized State

This protocol provides a general workflow for extracting a membrane protein from its native membrane and stabilizing it with this compound.

Materials:

  • Cell paste or membrane preparation containing the target membrane protein.

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).

  • Solubilization Buffer (Lysis Buffer containing an optimized concentration of a primary solubilizing detergent, e.g., DDM, and this compound).

  • Ultracentrifuge.

  • Homogenizer or sonicator.

Procedure:

  • Membrane Preparation: Resuspend the cell paste in ice-cold Lysis Buffer and disrupt the cells using a homogenizer or sonicator. Centrifuge at low speed to remove cell debris. Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer. The optimal detergent-to-protein ratio needs to be determined empirically, but a starting point is a 10:1 (w/w) ratio of total detergent to total membrane protein.

  • Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

  • Clarification: Pellet the insoluble material by ultracentrifugation (100,000 x g for 1 hour at 4°C).

  • Purification: The supernatant containing the solubilized protein-detergent complexes can now be subjected to purification methods such as affinity chromatography. It is important to include this compound in all subsequent purification buffers to maintain stability.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in these application notes.

G cluster_0 Mechanism of Stabilization Protein in Membrane Protein in Membrane Solubilization Solubilization Protein in Membrane->Solubilization Unstable Protein-Detergent Complex Unstable Protein-Detergent Complex Solubilization->Unstable Protein-Detergent Complex This compound Addition This compound Addition Unstable Protein-Detergent Complex->this compound Addition Aggregation Aggregation Unstable Protein-Detergent Complex->Aggregation Stable Protein-Detergent-NLG Complex Stable Protein-Detergent-NLG Complex This compound Addition->Stable Protein-Detergent-NLG Complex

Caption: Mechanism of protein stabilization by this compound.

G cluster_1 Thermal Shift Assay Workflow Prepare Protein & NLG Dilutions Prepare Protein & NLG Dilutions Add SYPRO Orange Add SYPRO Orange Prepare Protein & NLG Dilutions->Add SYPRO Orange Run Melt Curve in qPCR Run Melt Curve in qPCR Add SYPRO Orange->Run Melt Curve in qPCR Data Analysis (Tm) Data Analysis (Tm) Run Melt Curve in qPCR->Data Analysis (Tm) Identify Optimal NLG Concentration Identify Optimal NLG Concentration Data Analysis (Tm)->Identify Optimal NLG Concentration

Caption: Workflow for Thermal Shift Assay.

G cluster_2 Membrane Protein Solubilization Workflow Membrane Preparation Membrane Preparation Solubilization with Detergent + NLG Solubilization with Detergent + NLG Membrane Preparation->Solubilization with Detergent + NLG Ultracentrifugation Ultracentrifugation Solubilization with Detergent + NLG->Ultracentrifugation Collect Supernatant Collect Supernatant Ultracentrifugation->Collect Supernatant Purification Purification Collect Supernatant->Purification

Caption: Workflow for membrane protein solubilization.

References

Application of N-Lauroylglycine in Nanomedicine Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Lauroylglycine, an N-acyl amino acid derived from lauric acid and glycine, is emerging as a versatile excipient in the field of nanomedicine. Its amphiphilic nature, biocompatibility, and ability to act as a surfactant and stabilizer make it a valuable component in the formulation of various nanocarrier systems for drug delivery. This document provides a comprehensive overview of the applications of this compound in nanomedicine research, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Application Notes

This compound has demonstrated significant potential in the development of nanomedicine formulations, primarily owing to its surface-active properties. It can be effectively utilized in the preparation of:

  • Solid Lipid Nanoparticles (SLNs): this compound can function as a stabilizer in SLN formulations. These nanocarriers are suitable for the topical delivery of antifungal agents like clotrimazole, offering advantages such as controlled release and improved skin penetration. The lipid matrix of SLNs can protect the encapsulated drug from degradation, while this compound helps to maintain the colloidal stability of the nanoparticle dispersion.

  • Nanoemulsions: As an emulsifying agent, this compound facilitates the formation of stable oil-in-water nanoemulsions. These systems are particularly useful for enhancing the solubility and bioavailability of poorly water-soluble drugs, such as curcumin. The small droplet size of nanoemulsions, typically in the range of 100-200 nm, provides a large surface area for drug absorption.

  • Micelles: The amphiphilic structure of this compound allows it to self-assemble into micelles in aqueous solutions. These micelles possess a hydrophobic core capable of encapsulating lipophilic drugs like paclitaxel, a potent anticancer agent. This encapsulation can improve the drug's solubility, stability, and pharmacokinetic profile.

  • Liposomes: this compound can be incorporated into the lipid bilayer of liposomes to modify their surface properties and enhance their stability. Cationic liposomes formulated with this compound derivatives have been explored for their potential in gene delivery applications.

The use of this compound in these nanocarriers can lead to improved drug loading capacity, controlled release kinetics, and enhanced therapeutic efficacy. Its biocompatibility also suggests a favorable safety profile for these delivery systems.

Quantitative Data on this compound-Based Nanoparticles

The following tables summarize the key quantitative parameters of nanocarriers formulated with this compound, based on available research.

FormulationDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (Hypothetical)Clotrimazole150 - 300-20 to -30> 805 - 10
Nanoemulsion (Hypothetical)Curcumin100 - 250-15 to -25> 901 - 5
Micelles (Hypothetical)Paclitaxel50 - 150-10 to -20> 8510 - 20

Note: The data in the table is hypothetical and represents typical ranges found in the literature for similar formulations. Specific values would be dependent on the exact formulation and preparation method.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-based nanocarriers.

Protocol 1: Preparation of this compound Stabilized Solid Lipid Nanoparticles (SLNs) for Topical Delivery of Clotrimazole

Materials:

  • Clotrimazole

  • Solid lipid (e.g., Glyceryl monostearate)

  • This compound

  • Poloxamer 188 (Co-surfactant)

  • Phosphate buffered saline (PBS), pH 7.4

  • Distilled water

Method:

  • Preparation of the Lipid Phase: Melt the solid lipid (e.g., 5% w/v) at a temperature approximately 5-10°C above its melting point. Dissolve Clotrimazole (e.g., 1% w/v) in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve this compound (e.g., 2% w/v) and Poloxamer 188 (e.g., 1% w/v) in hot distilled water (at the same temperature as the lipid phase) to form the aqueous surfactant solution.

  • Formation of the Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug using centrifugation and quantifying the drug in the supernatant and the pellet using a suitable analytical method like HPLC.

Protocol 2: Preparation of this compound-Based Nanoemulsion for Curcumin Delivery

Materials:

  • Curcumin

  • Oil phase (e.g., Medium-chain triglycerides)

  • This compound

  • Co-surfactant (e.g., Transcutol HP)

  • Distilled water

Method:

  • Preparation of the Oil Phase: Dissolve Curcumin (e.g., 0.5% w/v) in the oil phase.

  • Preparation of the Surfactant Mixture (Smix): Mix this compound and the co-surfactant in a predetermined ratio (e.g., 2:1).

  • Formation of the Nanoemulsion: Add the oil phase to the surfactant mixture and vortex until a clear solution is formed. Then, add distilled water dropwise to the oil-surfactant mixture under constant stirring until a translucent nanoemulsion is formed.

  • Characterization: Analyze the nanoemulsion for droplet size, PDI, and zeta potential using DLS. Determine the drug content using UV-Vis spectroscopy or HPLC after appropriate dilution.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro / In Vivo Evaluation prep_lipid Prepare Lipid Phase (Drug + Lipid) pre_emulsion Form Pre-emulsion (High-Speed Homogenization) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (this compound + Water) prep_aq->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling dls Particle Size & Zeta Potential (DLS) cooling->dls ee_dl Encapsulation Efficiency & Drug Loading (HPLC) cooling->ee_dl morphology Morphology (TEM/SEM) cooling->morphology release In Vitro Drug Release cooling->release uptake Cellular Uptake release->uptake cytotoxicity Cytotoxicity Assay uptake->cytotoxicity invivo In Vivo Studies cytotoxicity->invivo signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Escape/Fusion drug Drug (e.g., Paclitaxel) drug_release->drug target Intracellular Target (e.g., Microtubules) apoptosis Apoptosis target->apoptosis nanoparticle This compound Nanoparticle nanoparticle->receptor Binding drug->target

Application Notes and Protocols: The Use of N-Lauroylglycine and Other N-Acyl Glycines in Functional Assays for GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. Identifying and characterizing novel ligands for these receptors is a key objective in pharmaceutical research. N-acyl amino acids, a class of endogenous lipid metabolites, have emerged as signaling molecules that can modulate the activity of various GPCRs. This document provides detailed application notes and protocols for the use of N-Lauroylglycine and other N-acyl glycines in functional assays to characterize their interaction with specific GPCRs, with a primary focus on the G-protein coupled receptor 132 (GPR132), also known as G2A.

This compound, a saturated N-acyl glycine (B1666218) with a 12-carbon acyl chain, belongs to a class of lipids that has been shown to activate GPR132. Functional assays are essential to elucidate the potency and efficacy of such compounds and to understand their mechanism of action. This document outlines the methodologies for key experiments, including calcium mobilization assays, β-arrestin recruitment assays, and yeast-based functional screens, which are instrumental in characterizing the pharmacological profile of N-acyl glycines at GPR132.

Data Presentation: Potency of N-Acyl Glycines at Human GPR132a

The following table summarizes the reported potency (pEC50) of various N-acyl glycines in activating human GPR132a, as determined by a yeast-based functional assay. This data allows for a direct comparison of the activity of different N-acyl glycines, highlighting the structure-activity relationship for this class of ligands at GPR132.

CompoundAcyl ChainpEC50 (± SEM)
N-Palmitoylglycine (NPGly) C16:06.2 (± 0.16)
N-Linoleoylglycine (NLGly) C18:2~6.0
N-Oleoylglycine C18:1~5.5
N-Stearoylglycine C18:0~5.5
N-Arachidonoylglycine (NAGly) C20:4<5.0
N-Docosahexaenoylglycine C22:6<5.0

Data adapted from published literature. The pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR132 GPR132 (G2A) This compound->GPR132 Binds to Gq Gαq GPR132->Gq Activates Beta_Arrestin β-Arrestin GPR132->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_cyto ER->Ca2_cyto Ca2+ Release Ca2_ER Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Leads to Beta_Arrestin->Cellular_Response Mediates

Caption: GPR132 signaling upon N-acyl glycine binding.

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow Seed_Cells 1. Seed GPR132-expressing cells in a 96-well plate Load_Dye 2. Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Prepare_Compound 3. Prepare serial dilutions of this compound Load_Dye->Prepare_Compound Add_Compound 4. Add this compound to cells Prepare_Compound->Add_Compound Measure_Fluorescence 5. Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) Add_Compound->Measure_Fluorescence Analyze_Data 6. Analyze data to determine EC50 values Measure_Fluorescence->Analyze_Data

Caption: Workflow for a calcium mobilization assay.

Beta_Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow Transfect_Cells 1. Co-transfect cells with GPR132-enzyme fragment 1 and β-arrestin-enzyme fragment 2 Seed_Cells 2. Seed transfected cells in a 96-well plate Transfect_Cells->Seed_Cells Add_Compound 3. Add this compound Seed_Cells->Add_Compound Incubate 4. Incubate to allow for receptor activation and recruitment Add_Compound->Incubate Add_Substrate 5. Add chemiluminescent substrate Incubate->Add_Substrate Measure_Luminescence 6. Measure luminescence to quantify enzyme complementation Add_Substrate->Measure_Luminescence

Caption: Workflow for a β-arrestin recruitment assay.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs, such as GPR132, by this compound.[1]

Materials:

  • HEK293 cells stably expressing human GPR132 (or other host cells like RBL-hGPR132a).[2]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW, FLIPR Calcium 6 Assay Kit).[3][4]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[5]

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the GPR132-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the wells and add 100 µL of the dye solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for the dilution series is 100 µM.

  • Measurement of Calcium Flux:

    • Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Using the instrument's automated injector, add 25 µL of the this compound dilutions to the respective wells.

    • Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response observed.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling. Enzyme fragment complementation (EFC) is a common technology used for this purpose.

Materials:

  • Host cells (e.g., HEK293, CHO).

  • Expression vectors for GPR132 fused to a small enzyme fragment (e.g., ProLink™ tag) and β-arrestin fused to the larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • White, opaque 96-well plates.

  • This compound stock solution.

  • Assay buffer.

  • Detection reagent containing the chemiluminescent substrate.

  • Luminometer.

Procedure:

  • Cell Transfection and Plating:

    • Co-transfect the host cells with the GPR132 and β-arrestin fusion constructs using a suitable transfection reagent.

    • After 24 hours, plate the transfected cells into white, opaque 96-well plates and incubate for a further 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Detection:

    • Equilibrate the plate to room temperature.

    • Prepare the detection reagent according to the manufacturer's protocol and add it to each well.

    • Incubate at room temperature for 60 minutes in the dark to allow for the enzymatic reaction to generate a luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data and plot a dose-response curve to determine the EC50 value for this compound-induced β-arrestin recruitment.

Protocol 3: Yeast-Based Functional Assay

Yeast-based assays provide a robust platform for studying GPCR activation, particularly for orphan GPCRs. In this system, ligand binding to the human GPCR activates a chimeric yeast G protein, leading to the activation of the yeast pheromone response pathway, which can be linked to a reporter gene (e.g., HIS3 for growth or lacZ for colorimetric readout).

Materials:

  • Saccharomyces cerevisiae strain engineered to express the human GPR132 and a chimeric Gα protein.

  • Yeast growth media (e.g., YPD, selective synthetic media).

  • 96-well plates.

  • This compound stock solution.

  • Reporter assay reagents (e.g., X-gal for lacZ).

  • Plate reader (for absorbance or growth measurements).

Procedure:

  • Yeast Culture Preparation:

    • Grow the engineered yeast strain in selective liquid media overnight at 30°C with shaking.

  • Assay Setup:

    • Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh media.

    • Prepare serial dilutions of this compound in the assay media.

  • Incubation and Growth:

    • In a 96-well plate, combine the diluted yeast culture with the this compound dilutions.

    • Incubate the plate at 30°C with shaking for 24-48 hours.

  • Measurement of Response:

    • Growth Assay (HIS3 reporter): Measure the optical density at 600 nm (OD600) to quantify yeast growth, which is proportional to receptor activation.

    • Colorimetric Assay (lacZ reporter): Lyse the yeast cells and add a colorimetric substrate like X-gal. Measure the absorbance at a specific wavelength to quantify β-galactosidase activity.

  • Data Analysis:

    • Normalize the growth or colorimetric signal.

    • Plot the normalized response against the logarithm of the this compound concentration to determine the EC50 value.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers interested in investigating the functional activity of this compound and other N-acyl glycines at GPCRs, particularly GPR132. These assays are fundamental tools in the early stages of drug discovery, enabling the identification of novel agonists and antagonists and the characterization of their pharmacological properties. The provided workflows and diagrams offer a clear visual representation of the experimental processes and underlying signaling pathways, facilitating a deeper understanding of the functional consequences of GPCR activation by this emerging class of lipid ligands.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Lauroylglycine for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of N-Lauroylglycine in membrane protein solubilization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful protein extraction and stabilization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for membrane protein solubilization?

This compound is an amino acid-based surfactant. Its structure, featuring a hydrophilic glycine (B1666218) headgroup and a hydrophobic lauryl tail, allows it to disrupt the lipid bilayer of cell membranes and form micelles around integral membrane proteins. This process extracts them from their native environment into a soluble form. It is considered a mild detergent, which can be advantageous for preserving the structural integrity and function of the target protein.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, the concentration of this compound must be above its CMC. Below the CMC, the detergent exists as individual monomers that are less effective at creating the micellar environment required to shield the hydrophobic regions of the protein from the aqueous buffer.

Q3: What is a good starting concentration for this compound?

A general rule of thumb is to use a detergent concentration that is at least two times its CMC.[1] For this compound, the reported CMC can vary based on experimental conditions such as temperature, pH, and ionic strength, but it generally falls within the range of 0.8 mM to 3.8 mM.[2] Therefore, a good starting point for optimization would be in the low millimolar range, for instance, 2-8 mM.

Q4: How does the detergent-to-protein ratio affect solubilization?

The ratio of detergent to protein is a critical parameter. A low ratio may not be sufficient to fully solubilize the membrane and the target protein, leading to low yield. Conversely, an excessively high ratio can lead to the stripping of essential lipids from the protein, potentially causing denaturation and loss of activity. A common starting point is a detergent-to-protein mass ratio of at least 4:1.[1]

Q5: My protein is solubilized, but it has no activity. What could be the issue?

Loss of activity after solubilization often suggests that the protein has been denatured or has lost crucial native lipids required for its proper conformation and function. While this compound is a mild detergent, the solubilization conditions might still be too harsh for your specific protein. Consider screening a range of lower this compound concentrations, or adding lipid analogs to the solubilization buffer to improve stability.

Quantitative Data for this compound

PropertyValueNotes
Molecular Weight 257.37 g/mol [2][3]
Critical Micelle Concentration (CMC) 0.8 - 3.8 mMThis value is sensitive to temperature, pH, and ionic strength.
Aggregation Number Not readily availableThis parameter must be determined empirically. A protocol is provided below.
Micelle Molecular Weight Not readily availableThis can be estimated once the aggregation number is known.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a systematic approach to screen for the optimal this compound concentration for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the target protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, with protease inhibitors)

  • This compound stock solution (e.g., 10% w/v)

  • Microcentrifuge tubes

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare Membrane Suspension: Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Set up Solubilization Reactions: In a series of microcentrifuge tubes, add a fixed amount of the membrane suspension (e.g., 100 µL).

  • Vary this compound Concentration: Add varying amounts of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 4 mM, 8 mM, 16 mM). Ensure the final volume is the same in all tubes by adding Solubilization Buffer.

  • Incubation: Incubate the tubes with gentle end-over-end rotation for 1-4 hours at 4°C.

  • Clarification: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments.

  • Analysis: Carefully collect the supernatant (solubilized fraction). Analyze the amount of solubilized target protein in the supernatant by SDS-PAGE and Western blotting. The optimal concentration will be the one that yields the highest amount of the target protein in the supernatant without compromising its activity (if a functional assay is available).

Protocol 2: Empirical Determination of Aggregation Number

As the aggregation number for this compound is not widely reported, it can be determined experimentally using techniques such as fluorescence quenching. This is an advanced protocol and may require specialized equipment.

Principle: A fluorescent probe (e.g., pyrene) and a quencher are used. The quenching of the probe's fluorescence within the micelles is measured at different quencher concentrations, allowing for the calculation of the aggregation number.

Materials:

  • This compound

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., Hoechst 33342)

  • Buffer of choice

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a series of solutions containing this compound at a concentration well above its CMC (e.g., 5-10 times the CMC).

  • Add Probe: Add a small, constant amount of the fluorescent probe to each solution. The concentration should be low enough to ensure that most micelles contain no more than one probe molecule.

  • Add Quencher: Add increasing concentrations of the quencher to the series of solutions.

  • Fluorescence Measurement: Measure the fluorescence intensity of the probe in each sample.

  • Data Analysis: Plot the natural logarithm of the fluorescence intensity ratio (in the absence and presence of the quencher) against the quencher concentration. The aggregation number can be calculated from the slope of the resulting linear plot.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Solubilization Yield - this compound concentration is too low.- Incubation time is too short.- Detergent-to-protein ratio is insufficient.- Inefficient cell lysis and membrane preparation.- Increase the this compound concentration in a stepwise manner (e.g., 2x, 4x, 8x CMC).- Increase the incubation time (e.g., up to 4 hours or overnight at 4°C).- Increase the detergent-to-protein ratio (e.g., from 4:1 to 10:1 w/w).- Optimize the cell disruption and membrane isolation steps.
Protein Aggregation - this compound concentration is too high, leading to delipidation.- The protein is inherently unstable once solubilized.- Incorrect buffer conditions (pH, ionic strength).- Decrease the this compound concentration.- Add stabilizing agents such as glycerol, specific lipids (e.g., cholesterol), or a milder co-detergent.- Screen different buffer pH values and salt concentrations.
Loss of Protein Activity - The detergent is too harsh for the protein.- Essential lipids for protein function have been stripped away.- Switch to a milder detergent or use a mixture of detergents.- Supplement the solubilization buffer with lipids from the native membrane or synthetic lipid analogs.- Perform all steps at 4°C to minimize protein degradation.
Interference in Downstream Applications - Excess detergent in the purified protein sample.- Remove or reduce the detergent concentration using methods like dialysis (for detergents with a high CMC), ion-exchange chromatography, or size-exclusion chromatography.

Visualizing Workflows and Logic

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis prep_membranes Isolate Cell Membranes resuspend Resuspend in Solubilization Buffer prep_membranes->resuspend setup_reactions Set up reactions with varying This compound concentrations resuspend->setup_reactions incubate Incubate at 4°C with gentle rotation setup_reactions->incubate centrifuge Ultracentrifugation to pellet insoluble material incubate->centrifuge analyze_supernatant Analyze supernatant by SDS-PAGE & Western Blot centrifuge->analyze_supernatant determine_optimal Determine optimal concentration analyze_supernatant->determine_optimal

Caption: Workflow for optimizing this compound concentration.

troubleshooting_workflow Troubleshooting Membrane Protein Solubilization start Low Solubilization Yield? increase_conc Increase this compound Concentration start->increase_conc Yes increase_time Increase Incubation Time start->increase_time Yes increase_ratio Increase Detergent:Protein Ratio start->increase_ratio Yes protein_aggregated Protein Aggregated? start->protein_aggregated No decrease_conc Decrease this compound Concentration protein_aggregated->decrease_conc Yes add_stabilizers Add Stabilizers (Glycerol, Lipids) protein_aggregated->add_stabilizers Yes optimize_buffer Optimize Buffer (pH, Salt) protein_aggregated->optimize_buffer Yes loss_of_activity Loss of Activity? protein_aggregated->loss_of_activity No milder_detergent Use Milder Detergent or Co-detergent loss_of_activity->milder_detergent Yes add_lipids Supplement with Native/Synthetic Lipids loss_of_activity->add_lipids Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Enhancing Protein Stability with N-Lauroylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of proteins in N-Lauroylglycine solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize proteins?

This compound is an N-acylglycine, which is a type of amino acid derivative.[1][2] It possesses surfactant-like properties, meaning it has both a hydrophilic (water-loving) glycine (B1666218) headgroup and a hydrophobic (water-fearing) lauroyl tail. This structure allows it to interact with proteins and prevent aggregation by shielding hydrophobic patches on the protein surface that might otherwise lead to protein-protein aggregation.[3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important when using this compound?

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers, like this compound, begin to self-assemble into micelles.[4][5] Below the CMC, the surfactant exists mainly as individual molecules (monomers). Above the CMC, both monomers and micelles are present. The CMC is a critical parameter because the denaturing potential of a surfactant can significantly increase above this concentration. Micelles can interact with proteins in a way that leads to unfolding and loss of native structure. Therefore, for protein stabilization, it is often recommended to work at concentrations below or near the CMC.

Q3: Can this compound cause my protein to denature?

Yes, like many surfactants, this compound can cause protein denaturation, particularly at concentrations significantly above its CMC. The hydrophobic lauroyl tail can penetrate the protein's core, disrupting its three-dimensional structure. However, when used at optimal concentrations (typically below or near the CMC), it can act as a stabilizing agent by preventing aggregation.

Q4: How do pH and temperature affect protein stability in the presence of this compound?

Both pH and temperature are critical factors that influence protein stability. The effect of this compound on protein stability can also be pH-dependent. Extreme pH values can alter the charge distribution on the protein surface and on the this compound molecule itself, potentially leading to destabilization. Similarly, high temperatures can cause protein unfolding, and the presence of this compound may modulate this effect. It is crucial to optimize both pH and temperature for your specific protein in the presence of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound to improve protein stability.

Problem 1: My protein precipitates after adding this compound.
Possible Cause Troubleshooting Step
Concentration of this compound is too high (above CMC). Reduce the concentration of this compound. Perform a concentration optimization experiment, starting from a low concentration and gradually increasing it while monitoring for precipitation.
pH of the solution is near the protein's isoelectric point (pI). Adjust the pH of the buffer to be at least 1-2 units away from the protein's pI. Proteins are least soluble at their pI.
Incorrect buffer composition. Screen different buffer systems. The ionic strength and specific ions in the buffer can influence protein solubility and the effectiveness of this compound.
Rapid addition of this compound. Add the this compound solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations that could induce precipitation.
Problem 2: My protein shows signs of aggregation over time, even with this compound.
Possible Cause Troubleshooting Step
Suboptimal this compound concentration. The concentration may be too low to effectively prevent aggregation. Systematically increase the concentration, ensuring it remains below the denaturing range (well above the CMC).
Inadequate storage temperature. Optimize storage temperature. While lower temperatures are generally better for protein stability, some proteins can exhibit cold denaturation.
Presence of other destabilizing factors. Ensure the absence of proteases or other contaminants. Consider adding other stabilizing excipients like glycerol (B35011) or specific salts in combination with this compound.
Freeze-thaw cycles. Aliquot your protein solution to avoid multiple freeze-thaw cycles, which can induce aggregation.

Quantitative Data Summary

The following tables provide illustrative data on how this compound concentration, pH, and temperature can influence protein stability, as measured by the melting temperature (Tm) determined by a Thermal Shift Assay. Note: This is example data and the optimal conditions for your specific protein must be determined experimentally.

Table 1: Effect of this compound Concentration on the Thermal Stability (Tm) of a Model Protein (Protein X) at pH 7.4

This compound Concentration (mM)Melting Temperature (Tm) in °CChange in Tm (ΔTm) in °C
0 (Control)55.20.0
0.156.5+1.3
0.557.8+2.6
1.058.5+3.3
5.056.1+0.9
10.053.4-1.8

Table 2: Effect of pH on the Thermal Stability (Tm) of Protein X in the Presence of 1.0 mM this compound

pHMelting Temperature (Tm) in °C
5.054.1
6.056.8
7.058.3
7.458.5
8.057.9
9.055.2

Table 3: Effect of Temperature on the Aggregation of Protein X (with 1.0 mM this compound, pH 7.4) as measured by Dynamic Light Scattering (DLS)

Incubation Temperature (°C)Incubation Time (hours)Average Particle Size (nm)Polydispersity Index (PDI)
42410.20.15
25 (Room Temperature)2412.50.22
372425.80.45
501>1000 (visible aggregates)>0.7

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using Thermal Shift Assay (TSA)

This protocol outlines how to screen for the optimal concentration of this compound to enhance the thermal stability of your target protein.

  • Prepare a stock solution of your protein at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Prepare a stock solution of this compound (e.g., 100 mM) in the same buffer.

  • Prepare a series of dilutions of this compound in the buffer to cover a range of concentrations (e.g., from 0.01 mM to 20 mM).

  • Set up the TSA experiment in a 96-well PCR plate. In each well, combine:

    • Your protein solution to a final concentration of 0.1 mg/mL.

    • The fluorescent dye (e.g., SYPRO Orange) at the manufacturer's recommended concentration.

    • The different dilutions of this compound.

    • Include a control with no this compound.

    • Bring the final volume of each well to 20-25 µL with the buffer.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the melt curve experiment in a real-time PCR instrument, ramping the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Analyze the data to determine the melting temperature (Tm) for each concentration of this compound. The optimal concentration will correspond to the highest Tm.

Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)

This protocol describes how to use DLS to monitor the aggregation state of your protein in the presence of this compound.

  • Prepare your protein sample with and without the optimized concentration of this compound determined from the TSA experiment.

  • Filter the samples through a low protein-binding 0.22 µm syringe filter to remove any pre-existing large aggregates.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the DLS measurement to obtain the size distribution, average particle size (hydrodynamic radius), and polydispersity index (PDI). A monodisperse sample with a low PDI is indicative of a stable, non-aggregated protein.

  • To assess stability over time or under stress , incubate the samples under the desired conditions (e.g., elevated temperature, agitation) and take DLS measurements at different time points.

Visualizations

Experimental_Workflow_TSA cluster_prep Sample Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis P_Stock Protein Stock Plate 96-well Plate Setup P_Stock->Plate NLG_Stock This compound Stock Dilutions This compound Dilutions NLG_Stock->Dilutions Dilutions->Plate Dye Fluorescent Dye Dye->Plate qPCR Real-Time PCR (Melt Curve) Plate->qPCR Analysis Data Analysis (Tm Determination) qPCR->Analysis Optimum Optimal Concentration Analysis->Optimum

Caption: Workflow for Thermal Shift Assay (TSA) to determine optimal this compound concentration.

Troubleshooting_Logic Start Protein Instability Observed (Precipitation/Aggregation) Check_Conc Is this compound concentration > CMC? Start->Check_Conc Check_pH Is pH near pI? Check_Conc->Check_pH No Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Buffer Is buffer optimal? Check_pH->Check_Buffer No Adjust_pH Adjust pH away from pI Check_pH->Adjust_pH Yes Screen_Buffers Screen Buffers Check_Buffer->Screen_Buffers No Stable Protein Stabilized Check_Buffer->Stable Yes Reduce_Conc->Stable Adjust_pH->Stable Screen_Buffers->Stable

References

Technical Support Center: N-Lauroylglycine Interference with Downstream Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from N-Lauroylglycine in their experiments. This compound, a surfactant-like molecule, can act as a promiscuous inhibitor, primarily through the formation of colloidal aggregates, leading to false-positive results in a variety of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is an N-acylglycine, a molecule with a long hydrocarbon tail and a polar glycine (B1666218) headgroup.[1] This structure gives it surfactant-like properties, meaning it can self-assemble in aqueous solutions. In many biochemical and cell-based assays, molecules like this compound can form colloidal aggregates at concentrations above their critical micelle concentration (CMC). These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to what is known as "promiscuous inhibition".[2] This is a common source of false-positive results in high-throughput screening (HTS) campaigns.

Q2: What is the primary mechanism of this compound interference?

A2: The primary mechanism of interference is believed to be the formation of colloidal aggregates.[2] Above a certain concentration (the CMC), individual molecules of this compound can clump together to form nano- to micron-sized particles. These aggregates create a large surface area that can non-specifically adsorb proteins, including enzymes and other target molecules in your assay. This sequestration effectively removes the active protein from the solution, leading to an apparent inhibition of its activity.

Q3: At what concentration is this compound likely to cause interference?

Q4: What types of assays are most susceptible to interference by this compound?

A4: A wide range of assays can be affected, particularly those that are common in drug discovery and basic research. These include:

  • Enzyme Inhibition Assays: Colloidal aggregates can sequester the enzyme, leading to a false-positive signal for inhibition.

  • Fluorescence-Based Assays: Aggregates can interfere with fluorescence readouts by quenching the fluorescent signal, scattering light, or through autofluorescence.

  • Cell Viability Assays (e.g., MTT, XTT): High concentrations of surfactant-like molecules can disrupt cell membranes, leading to cytotoxicity that is not target-specific. Precipitates of the compound can also interfere with optical density readings.

  • Protein-Protein Interaction (PPI) Assays: Aggregates can physically block the interaction between two proteins.

Q5: How can I determine if this compound is causing interference in my experiment?

A5: Several key indicators can suggest interference by a promiscuous inhibitor like this compound:

  • Steep dose-response curves: The inhibition appears to have a very sharp onset around a specific concentration.

  • Lack of a clear structure-activity relationship (SAR): Small changes to the molecule's structure do not significantly alter its inhibitory activity.

  • Time-dependent inhibition: The apparent inhibition increases with pre-incubation time as the aggregates have more time to form and sequester the target protein.

  • Sensitivity to detergents: The inhibitory effect is significantly reduced or eliminated by the addition of a small amount of a non-ionic detergent, such as Triton X-100.

Troubleshooting Guides

If you suspect that this compound is interfering with your experiments, the following troubleshooting steps can help you diagnose and mitigate the issue.

Guide 1: Diagnosing Interference by Colloidal Aggregation

This guide provides a workflow to determine if the observed activity of this compound is due to promiscuous inhibition by aggregation.

G Workflow for Diagnosing Colloidal Aggregation Interference start Observe Unexpected Inhibition with this compound check_concentration Is the concentration near or above the suspected CMC (~12 mM)? start->check_concentration detergent_test Perform Detergent Counter-Screen: Run assay with and without 0.01% Triton X-100 check_concentration->detergent_test Yes conclusion_other Conclusion: Interference may be due to another mechanism. check_concentration->conclusion_other No analyze_detergent Analyze Results: Is inhibition significantly reduced with detergent? detergent_test->analyze_detergent dls_test Optional: Perform Dynamic Light Scattering (DLS) Does DLS show particle formation at inhibitory concentrations? analyze_detergent->dls_test Yes analyze_detergent->conclusion_other No conclusion_aggregator Conclusion: Interference is likely due to colloidal aggregation. dls_test->conclusion_aggregator Yes dls_test->conclusion_other No

Caption: A step-by-step workflow for diagnosing interference caused by colloidal aggregation.

Guide 2: Mitigating Interference from this compound

This guide provides practical steps to reduce or eliminate the non-specific effects of this compound in your assays.

G Workflow for Mitigating this compound Interference start Interference by this compound Confirmed add_detergent Add Non-Ionic Detergent: Include 0.01-0.1% Triton X-100 or Tween-20 in the assay buffer. start->add_detergent lower_concentration Lower this compound Concentration: Test at concentrations well below the suspected CMC. start->lower_concentration validate_hits Validate Hits: Confirm any positive results in a secondary, detergent-containing assay. add_detergent->validate_hits lower_concentration->validate_hits change_assay Change Assay Format: Consider an orthogonal assay with a different detection method. end Obtain Reliable Data change_assay->end validate_hits->change_assay If interference persists validate_hits->end If interference is resolved

Caption: A workflow outlining methods to mitigate assay interference from this compound.

Quantitative Data Summary

While specific IC50 values for this compound as a promiscuous inhibitor are not widely reported in the literature, the following table summarizes a key physicochemical property relevant to its potential for interference.

CompoundParameterValueMethodReference
Sodium Lauroyl Glycinate (B8599266)Critical Micelle Concentration (CMC)12 mmol·L⁻¹Surface Tensiometry

Note: Sodium lauroyl glycinate is a close structural analog of this compound and its CMC is a useful indicator for the concentration at which aggregation and potential interference may begin.

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation-Based Inhibition

Objective: To determine if the inhibitory activity of this compound is dependent on the formation of colloidal aggregates.

Materials:

  • Your standard assay components (enzyme, substrate, buffer, etc.)

  • This compound stock solution

  • 10% Triton X-100 stock solution

  • Microplate reader

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer containing a final concentration of 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both Buffer A and Buffer B.

  • In a microplate, set up your standard assay reactions using the this compound dilutions prepared in Buffer A.

  • In a separate set of wells on the same microplate, set up the same assay reactions using the this compound dilutions prepared in Buffer B.

  • Include appropriate positive and negative controls for both buffer conditions.

  • Incubate the plate and measure the assay signal according to your standard protocol.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of the detergent is a strong indication of aggregation-based inhibition.

Protocol 2: "No-Cell" Interference Assay for Cell Viability Assays

Objective: To determine if this compound directly interferes with the reagents of a cell viability assay (e.g., MTT, XTT, resazurin).

Materials:

  • Cell culture medium

  • This compound stock solution

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Microplate reader

Procedure:

  • In a microplate, add cell culture medium to a set of wells.

  • Add serial dilutions of this compound to these wells, mimicking the concentrations you would use in your cell-based experiment.

  • Add the cell viability assay reagent to all wells.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 1-4 hours at 37°C).

  • Measure the absorbance or fluorescence according to the assay protocol.

  • Data Analysis: An increase in signal in the "no-cell" wells containing this compound indicates direct interference with the assay reagent.

Signaling Pathway and Mechanism Diagrams

G Mechanism of Promiscuous Inhibition by Colloidal Aggregation cluster_0 Below CMC cluster_1 Above CMC monomer This compound Monomers enzyme Active Enzyme product Product enzyme->product Catalysis substrate Substrate substrate->enzyme aggregate Colloidal Aggregate inactive_enzyme Inactive Enzyme (Sequestered) aggregate->inactive_enzyme Sequestration no_product No Product

Caption: The mechanism of promiscuous inhibition by this compound aggregates.

References

Technical Support Center: Removing Residual N-Lauroylglycine from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of residual N-Lauroylglycine from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove this compound from my protein sample?

This compound, a lipoamino acid, can be used in various biochemical applications. However, its presence in protein samples can interfere with downstream applications such as mass spectrometry, functional assays, and immunoassays like ELISA and IEF.[1] Therefore, its removal is often a critical step to ensure the accuracy and reliability of experimental results.

Q2: What are the common methods for removing this compound?

The most common and effective methods for removing small molecules like this compound from protein samples are dialysis, size exclusion chromatography (SEC), and protein precipitation.[2] Each method has its advantages and is chosen based on the specific requirements of the experiment, such as protein concentration, sample volume, and the desired final buffer.

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on several factors:

  • Dialysis: Gentle and effective for buffer exchange and removing small molecules without significantly diluting the protein sample. It is suitable for larger sample volumes but can be time-consuming.[1][3]

  • Size Exclusion Chromatography (SEC): Provides efficient removal of small molecules and can also be used for buffer exchange. It is faster than dialysis and can be scaled for different sample volumes.[2]

  • Protein Precipitation: A rapid method for concentrating proteins while removing contaminants. However, it can lead to protein denaturation, so it may not be suitable for applications requiring the native protein conformation.

Q4: Can this compound affect my protein's activity?

As an N-acylglycine, this compound has surfactant-like properties and is known to be an agonist for the G protein-coupled receptor GPR80/GPR99 (HCAR3). Its interaction with proteins could potentially modulate their conformation and activity. Therefore, thorough removal is crucial for functional studies.

Troubleshooting Guides

Issue 1: Incomplete removal of this compound after dialysis.

Possible Causes & Solutions:

  • Inadequate Dialysis Time or Buffer Volume: Ensure you are dialyzing for a sufficient duration (typically overnight) with a buffer volume that is at least 100-fold greater than your sample volume. Multiple buffer changes can significantly improve removal efficiency.

  • Incorrect MWCO of Dialysis Membrane: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane should be significantly smaller than the molecular weight of your protein but large enough to allow this compound (MW: 257.37 g/mol ) to pass through freely. A 3-10 kDa MWCO membrane is generally suitable for most proteins.

  • Equilibrium Reached: The rate of dialysis slows as the concentration of this compound approaches equilibrium between the sample and the dialysis buffer. To overcome this, change the dialysis buffer every few hours.

  • Micelle Formation: Although less common for this compound compared to detergents with low Critical Micelle Concentrations (CMC), aggregation could hinder removal. Diluting the sample before dialysis can sometimes help.

Issue 2: Protein sample is too dilute after removal procedure.

Possible Causes & Solutions:

  • Sample Dilution during SEC: If your sample is significantly diluted after size exclusion chromatography, consider using a more concentrated elution buffer or concentrating the sample after elution using centrifugal filters.

  • Dialysis-Related Dilution: Minimize the headspace in the dialysis tubing to prevent buffer from entering and diluting the sample.

Issue 3: Low protein recovery after precipitation.

Possible Causes & Solutions:

  • Incomplete Precipitation: Ensure the precipitating agent (e.g., TCA, acetone) is added at the correct concentration and that the incubation is performed at the recommended temperature (e.g., on ice or at -20°C) for a sufficient amount of time.

  • Loss of Precipitate: Be careful when decanting the supernatant after centrifugation. A small, loose pellet can be accidentally discarded.

  • Difficulty Re-solubilizing the Protein Pellet: Some proteins are difficult to re-solubilize after precipitation. Try using a small volume of a stronger buffer, potentially containing a mild denaturant (like urea (B33335) or guanidinium (B1211019) chloride) if downstream applications permit.

Experimental Protocols

Protocol 1: Dialysis
  • Sample Preparation: Clarify the protein sample by centrifugation at 10,000 x g for 15 minutes at 4°C to remove any precipitates.

  • Dialysis Tubing Preparation: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this often involves boiling in sodium bicarbonate and EDTA).

  • Sample Loading: Load the protein sample into the prepared dialysis tubing, leaving some space for potential volume changes.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of the desired buffer (at least 100 times the sample volume) at 4°C with gentle stirring.

  • Buffer Changes: For optimal removal, change the dialysis buffer 2-3 times over a 12-24 hour period.

Protocol 2: Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the size exclusion column (e.g., Sephadex G-25) with the desired buffer.

  • Sample Loading: Apply the protein sample to the top of the column. The sample volume should not exceed 30% of the total column volume for desalting applications.

  • Elution: Elute the sample with the equilibration buffer. The larger protein molecules will pass through the column in the void volume and elute first, while the smaller this compound molecules will be retained in the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.

  • Pooling: Pool the fractions containing the purified protein.

Protocol 3: Trichloroacetic Acid (TCA) Precipitation
  • Precipitation: Place the protein sample in a microcentrifuge tube on ice. Add an equal volume of ice-cold 20% (w/v) TCA to the sample.

  • Incubation: Vortex briefly and incubate on ice for 30-60 minutes.

  • Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant. Wash the pellet by adding 500 µL of ice-cold acetone (B3395972) and centrifuging again. Repeat the wash step to ensure complete removal of TCA.

  • Resuspension: Air-dry the pellet and resuspend it in a suitable buffer.

Data Presentation

Comparison of this compound Removal Methods

MethodPrincipleTypical Protein RecoveryProsCons
Dialysis Size-based separation via a semi-permeable membrane.> 90%Gentle, preserves protein activity; simple setup.Time-consuming; requires large buffer volumes.
Size Exclusion Chromatography (SEC) Size-based separation through a porous resin.> 95%Fast; high recovery; can be automated.Potential for sample dilution; limited sample volume capacity.
Protein Precipitation (TCA/Acetone) Denaturation and precipitation of proteins.75-90%Rapid; concentrates the protein sample.Can cause irreversible protein denaturation; potential for co-precipitation of contaminants.

Note: The typical protein recovery percentages are general estimates and can vary depending on the specific protein and experimental conditions.

Visualizations

Experimental_Workflow_Dialysis cluster_prep Sample Preparation cluster_dialysis Dialysis cluster_recovery Protein Recovery start Protein Sample with This compound centrifuge Centrifuge at 10,000 x g start->centrifuge load_sample Load Sample into Tubing centrifuge->load_sample prep_tube Prepare Dialysis Tubing prep_tube->load_sample dialyze Dialyze against Large Buffer Volume load_sample->dialyze buffer_change Change Buffer (2-3 times) dialyze->buffer_change collect Collect Purified Protein Sample buffer_change->collect

Caption: Workflow for removing this compound using dialysis.

Experimental_Workflow_SEC cluster_prep Column Preparation cluster_sec Chromatography cluster_analysis Analysis & Recovery equilibrate Equilibrate SEC Column load_sample Load Protein Sample equilibrate->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor at A280 collect_fractions->monitor pool Pool Protein Fractions monitor->pool

Caption: Workflow for this compound removal via size exclusion chromatography.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Issue: Incomplete Removal of This compound cause1 Inadequate Dialysis Parameters? start->cause1 cause2 Incorrect SEC Column/Method? start->cause2 cause3 Inefficient Precipitation? start->cause3 sol1 Increase dialysis time/ buffer volume & changes. Check MWCO. cause1->sol1 Yes sol2 Ensure correct resin pore size. Optimize flow rate. cause2->sol2 Yes sol3 Check precipitant concentration. Ensure proper incubation time/temp. cause3->sol3 Yes

Caption: Troubleshooting decision tree for incomplete this compound removal.

References

Technical Support Center: Optimizing Buffer Conditions with N-Lauroylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Lauroylglycine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving this compound for the optimization of buffer pH and ionic strength to enhance protein stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

This compound is an N-acyl-alpha amino acid, functioning as a mild anionic surfactant.[1][2] It possesses a hydrophobic lauroyl tail and a hydrophilic glycine (B1666218) headgroup. In the laboratory, it is primarily used as a stabilizing agent for proteins, particularly for the extraction and purification of membrane proteins like G-protein-coupled receptors (GPCRs).[3][4] Its surfactant properties help to solubilize proteins from the lipid bilayer while its gentle nature aids in maintaining the protein's structural integrity and function.[5]

Q2: How does this compound contribute to optimizing buffer conditions?

While not typically used as a primary buffering agent itself, this compound plays a crucial role in optimizing the overall buffer environment for proteins. Its predicted acidic pKa of approximately 4.05 suggests it can contribute to the buffering capacity in acidic conditions. More importantly, by preventing protein aggregation and denaturation, it helps maintain the desired pH and ionic strength of the buffer system by preventing the release or uptake of protons that can occur when a protein unfolds or precipitates.

Q3: What is the recommended starting concentration for this compound in my experiments?

The optimal concentration of this compound is protein-dependent and should be determined empirically. A common starting point for similar surfactants is to screen a range of concentrations from 0.01% to 0.5% (w/v). It is crucial to perform a concentration optimization study to find the lowest effective concentration that provides stability without interfering with downstream applications.

Q4: Is this compound compatible with common downstream applications such as chromatography and immunoassays?

As a mild surfactant, this compound generally has better compatibility with downstream applications compared to harsh detergents. However, it can still interfere with certain techniques like ion-exchange chromatography and mass spectrometry. Therefore, it is often recommended to perform a buffer exchange step, such as dialysis or size-exclusion chromatography, to remove excess this compound before proceeding with these applications.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness is observed in my buffer containing this compound.

  • Possible Cause 1: Low Solubility at Experimental Conditions. this compound is a solid at room temperature and its solubility can be affected by pH and temperature.

    • Solution: Ensure the buffer pH is not close to the pKa of this compound (around 4.05), as solubility is often lowest near the pI. Gently warming the solution can aid dissolution, but be mindful of the thermal stability of your protein.

  • Possible Cause 2: "Salting Out" Effect. High concentrations of salts in your buffer can decrease the solubility of this compound.

    • Solution: If experimentally feasible, try reducing the ionic strength of your buffer.

Issue 2: My target protein is aggregating or precipitating even in the presence of this compound.

  • Possible Cause 1: Suboptimal this compound Concentration. The concentration of this compound may be too low to effectively stabilize your protein.

    • Solution: Perform a titration experiment to determine the optimal concentration of this compound for your specific protein.

  • Possible Cause 2: Buffer pH is close to the protein's isoelectric point (pI). Proteins are least soluble at their pI.

    • Solution: Adjust the buffer pH to be at least one pH unit away from the pI of your target protein.

  • Possible Cause 3: Ineffective against the specific aggregation mechanism. this compound is effective at shielding hydrophobic patches, but may not prevent aggregation due to other factors like disulfide bond formation.

    • Solution: Consider adding a reducing agent, such as DTT or β-mercaptoethanol, to your buffer if your protein has exposed cysteine residues.

Issue 3: I am observing a loss of protein activity.

  • Possible Cause 1: Denaturation by the Surfactant. Although mild, at high concentrations, this compound can still cause protein denaturation.

    • Solution: Reduce the concentration of this compound to the minimum effective level that still prevents aggregation.

  • Possible Cause 2: Interference with the active site. this compound molecules may be sterically hindering the active or binding site of your protein.

    • Solution: If reducing the concentration is not effective, consider using an alternative stabilizing agent with a different chemical structure.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₂₇NO₃
Molecular Weight 257.37 g/mol
Physical State Solid
Predicted pKa (Strongest Acidic) 4.05
Predicted Water Solubility 0.02 g/L
Appearance White to off-white powder/crystalline

Experimental Protocols

Protocol: Optimizing Buffer Conditions for Membrane Protein Extraction using this compound

This protocol provides a general framework for using this compound to extract and stabilize a membrane protein. Optimization of pH, ionic strength, and this compound concentration is critical for success.

1. Materials:

  • Cell pellet expressing the target membrane protein
  • Lysis Buffer Base: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
  • This compound stock solution (e.g., 10% w/v in deionized water)
  • Protease inhibitor cocktail
  • Additives for optimization screens (e.g., NaCl, glycerol)
  • Dounce homogenizer or sonicator
  • Ultracentrifuge

2. Method:

Mandatory Visualizations

Caption: Workflow for optimizing buffer conditions for membrane protein extraction.

Signaling_Pathway_Integrity cell Cell with Target GPCR lysis Lysis & Solubilization (Buffer with this compound) cell->lysis Disruption of cell membrane stable_gpcr Stable, Functional GPCR lysis->stable_gpcr Maintains structural integrity ligand Ligand Binding stable_gpcr->ligand g_protein G-Protein Activation ligand->g_protein effector Effector Modulation g_protein->effector

Caption: Importance of protein stabilization for studying signaling pathways.

References

Technical Support Center: N-Lauroylglycine Buffer Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions when using N-Lauroylglycine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for buffer preparation?

A1: this compound is an amphiphilic molecule, possessing a hydrophobic 12-carbon lauroyl tail and a hydrophilic glycine (B1666218) headgroup.[1] Its behavior in aqueous solutions is significantly influenced by its pKa, predicted to be around 4.05.[1] This means that at pH values above 4.05, the glycine's carboxyl group will be deprotonated, rendering the molecule anionic and generally increasing its aqueous solubility. Below this pH, it will be in its less soluble, protonated form. The predicted water solubility is approximately 0.02 g/L.[2]

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like this compound, begin to self-assemble into micelles.[3] This is a critical parameter, especially in applications like protein solubilization and drug delivery, as the formation of micelles is often necessary for these processes. While the exact CMC of this compound can vary with buffer composition, temperature, and ionic strength, it is a key factor to consider when determining the optimal working concentration for your experiment.

Q3: Which buffer systems are generally compatible with this compound?

A3: this compound is compatible with a wide range of common biological buffers, such as phosphate, TRIS, and acetate (B1210297) buffers. The choice of buffer should be guided by the desired pH of the experiment and the potential for interactions between the buffer components and this compound. For instance, in protein applications, it is crucial to select a buffer that maintains the stability and activity of the protein of interest.

Q4: How does temperature affect the solubility and stability of this compound in buffers?

A4: Generally, the solubility of N-acyl amino acids tends to increase with temperature. However, elevated temperatures can also accelerate the degradation of the molecule, particularly through hydrolysis of the amide bond, especially at pH extremes. It is recommended to prepare this compound solutions fresh and store them appropriately, typically at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve or Precipitates from the Buffer

This is a common issue that can often be resolved by systematically optimizing the buffer conditions.

Troubleshooting Workflow:

start Precipitation Observed check_ph Verify Buffer pH is it > pKa (4.05)? start->check_ph adjust_ph Adjust pH to > 5.0 with dilute NaOH/KOH check_ph->adjust_ph No check_concentration Is Concentration Too High? check_ph->check_concentration Yes success Solution is Clear adjust_ph->success reduce_concentration Decrease this compound Concentration check_concentration->reduce_concentration Yes check_temp Is the Solution Cold? check_concentration->check_temp No reduce_concentration->success gentle_warming Gently warm the solution (e.g., to 37°C) check_temp->gentle_warming Yes check_ionic_strength Consider Ionic Strength check_temp->check_ionic_strength No gentle_warming->success adjust_salt Optimize Salt Concentration (e.g., 50-150 mM NaCl) check_ionic_strength->adjust_salt adjust_salt->success start Protein Aggregation Observed check_concentration Is this compound Concentration Optimal? start->check_concentration optimize_concentration Titrate this compound Concentration (e.g., 0.01-0.5% w/v) check_concentration->optimize_concentration No check_ph Is Buffer pH Far from Protein pI? check_concentration->check_ph Yes success Protein is Soluble optimize_concentration->success adjust_ph Adjust Buffer pH Away from pI check_ph->adjust_ph No check_additives Are Stabilizing Additives Present? check_ph->check_additives Yes adjust_ph->success add_stabilizers Consider Additives: Glycerol, Arginine, etc. check_additives->add_stabilizers No add_stabilizers->success start Start weigh Weigh 1g this compound start->weigh add_water Add to ~80mL Water weigh->add_water stir Stir Solution add_water->stir add_base Slowly Add 1M NaOH/KOH Monitor pH stir->add_base check_dissolution Is Solid Dissolved and pH 7.5-8.0? add_base->check_dissolution check_dissolution->add_base No transfer Transfer to 100mL Volumetric Flask check_dissolution->transfer Yes adjust_volume Bring to Final Volume transfer->adjust_volume filter Sterile Filter (0.22µm) adjust_volume->filter store Store at 2-8°C filter->store end End store->end

References

Validation & Comparative

A Researcher's Guide: N-Lauroylglycine vs. CHAPS for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of membrane proteins is a critical first step for a multitude of downstream applications, from structural biology to drug screening. The choice of detergent is paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two commonly used detergents, N-Lauroylglycine and CHAPS, supported by available experimental data and detailed protocols.

At a Glance: Key Differences

This compound, an amino acid-based surfactant, and CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate), a zwitterionic detergent, offer distinct advantages and disadvantages. This compound and its close relative N-Lauroylsarcosine (Sarkosyl) are recognized for their ability to solubilize inclusion bodies and selectively extract inner membrane proteins. CHAPS is a mild, non-denaturing detergent known for its effectiveness in preserving protein-protein interactions, making it a popular choice for co-immunoprecipitation studies.

Performance Comparison: this compound vs. CHAPS

Direct quantitative comparisons of this compound and CHAPS for membrane protein extraction are limited in published literature. The optimal detergent and its concentration are highly dependent on the specific membrane protein and the cell type. However, based on available data and the known properties of these detergents, we can construct a comparative overview.

PropertyThis compound / N-LauroylsarcosineCHAPS
Chemical Type Anionic Amino Acid SurfactantZwitterionic (Bile Salt Derivative)
Molecular Weight ~257.37 g/mol (this compound)~614.88 g/mol
Critical Micelle Concentration (CMC) ~14-16 mM (N-Lauroylsarcosine)6 - 10 mM
Charge AnionicZwitterionic (net neutral over a wide pH range)
Biocompatibility Generally considered mild and biocompatible.Generally considered non-denaturing and biocompatible for many applications.
Key Advantages - Effective for solubilizing inclusion bodies.[1] - Can selectively solubilize inner membrane proteins.[2] - Considered a mild detergent.[3]- Mild and non-denaturing, preserving protein structure and function.[4] - Maintains protein-protein interactions, ideal for co-immunoprecipitation.[5] - High CMC facilitates removal by dialysis.
Potential Disadvantages - Anionic nature may interfere with some downstream applications like ion-exchange chromatography.- May be less effective for highly hydrophobic proteins compared to stronger detergents.

Quantitative Performance Data

The following table summarizes available quantitative data on the extraction efficiency of N-Lauroylsarcosine and CHAPS. It is important to note that these are not direct comparisons and the experimental conditions vary.

Detergent/MethodCell/Tissue TypeProtein Yield/Observation
N-Lauroylsarcosine Spiroplasma citri membranesUp to 90% of membrane proteins solubilized.
CHAPS (4%) Mouse Brain MembranesBaseline for comparison in a 2D-PAGE study.
CHAPS (3%) + other detergents Mouse Brain MembranesAdditive improvement in spot number and density in 2D-PAGE.
CHAPS-based Lysis Buffer Cultured Mammalian Cells (10 cm dish)Protocol for total membrane and cytosolic protein extraction.
High-yield enrichment method (not CHAPS-based) HT29-MTX cells237 µg membrane protein / 10 million cells.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for membrane protein extraction using N-Lauroylsarcosine (as a proxy for this compound) and CHAPS from mammalian cells.

Protocol 1: Selective Solubilization of Inner Membrane Proteins using N-Lauroylsarcosine

This protocol is adapted for the selective extraction of inner membrane proteins from bacteria but can be optimized for mammalian cell fractions.

Materials:

  • Cell pellet containing membranes

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • N-Lauroylsarcosine (10% w/v stock solution)

  • Protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Start with an isolated membrane fraction prepared by standard cell lysis (e.g., sonication or dounce homogenization) and differential centrifugation.

  • Solubilization: Resuspend the membrane pellet in ice-cold Lysis Buffer containing protease inhibitors to a protein concentration of approximately 5-10 mg/mL.

  • Add N-Lauroylsarcosine to a final concentration of 1-2% (w/v).

  • Incubate the suspension for 30-60 minutes at 4°C with gentle agitation.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant, which contains the solubilized inner membrane proteins. The pellet will contain the outer membrane fraction (in the case of gram-negative bacteria) or unsolubilized proteins.

  • Downstream Processing: The supernatant is now ready for downstream applications. The concentration of N-Lauroylsarcosine should be kept above its CMC in subsequent buffers to maintain protein solubility.

Protocol 2: Total Membrane Protein Extraction using CHAPS

This protocol is a standard method for the extraction of total membrane proteins from cultured mammalian cells.

Materials:

  • Confluent 10 cm dish of cultured mammalian cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. Prepare fresh before use.

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Place the 10 cm dish of cells on ice and wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Lysis: Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.

  • Incubate the dish on ice for 30 minutes with occasional gentle swirling.

  • Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Solubilized Proteins: Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay). The extracted proteins are now ready for downstream applications or can be stored at -80°C.

Visualizing the Process: Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of membrane protein extraction, the following diagrams have been generated using Graphviz.

Experimental Workflow for Membrane Protein Extraction

G cluster_prep Cell Preparation cluster_lysis Lysis & Solubilization cluster_separation Separation cluster_downstream Downstream Applications Cell Culture Cell Culture Harvest Cells Harvest Cells Cell Culture->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Add Lysis Buffer Add Lysis Buffer (with this compound or CHAPS) Wash with PBS->Add Lysis Buffer Incubation Incubation Add Lysis Buffer->Incubation Centrifugation Centrifugation (to pellet debris) Incubation->Centrifugation Collect Supernatant Collect Supernatant (Solubilized Proteins) Centrifugation->Collect Supernatant Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification SDS-PAGE / Western Blot SDS-PAGE / Western Blot Protein Quantification->SDS-PAGE / Western Blot Immunoprecipitation Immunoprecipitation Protein Quantification->Immunoprecipitation Further Purification Further Purification Protein Quantification->Further Purification EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2_Sos Grb2/Sos Autophosphorylation->Grb2_Sos PI3K PI3K Autophosphorylation->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival) ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Response

References

A Comparative Analysis of N-Lauroylglycine and Other Common Detergents for Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful isolation and functional analysis of proteins. This guide provides an objective comparison of the efficacy of N-Lauroylglycine, a milder anionic detergent, with the widely used detergents Sodium Dodecyl Sulfate (B86663) (SDS), Triton X-100, and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

This comparison delves into their physicochemical properties, protein solubilization efficiency, and their impact on protein structure and function, supported by available experimental data. Due to the limited direct comparative data for this compound in protein research applications, data for its close structural analog, N-Lauroyl Sarcosinate (Sarkosyl), is used as a proxy in this guide. Both are N-acyl amino acid-based surfactants and are expected to exhibit similar mild detergent properties.

Physicochemical Properties of Common Laboratory Detergents

The behavior and efficacy of a detergent are largely dictated by its physicochemical properties, such as its molecular weight, critical micelle concentration (CMC), and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, a crucial parameter for membrane protein solubilization.[1]

PropertyN-Lauroyl Sarcosinate (Sarkosyl)Sodium Dodecyl Sulfate (SDS)Triton X-100CHAPS
Chemical Type Anionic (milder)Anionic (strong)Non-ionicZwitterionic
Molecular Weight ( g/mol ) 293.38[2]288.38[3]~625[4]614.88
Critical Micelle Conc. (CMC) in water ~14-16 mM[5]8.2 mM0.2-0.9 mM6-10 mM
Aggregation Number ~80~62~1404-14
Denaturing Strength MildStrongNon-denaturingNon-denaturing

Efficacy in Protein Solubilization

The primary function of a detergent in this context is to disrupt the cell membrane and solubilize proteins. The choice of detergent can significantly impact the yield and integrity of the extracted proteins.

Performance MetricN-Lauroyl Sarcosinate (Sarkosyl)Sodium Dodecyl Sulfate (SDS)Triton X-100CHAPS
Protein Solubilization Yield High for many proteins, including those in inclusion bodies (up to 97% for G-CSF). Effective in solubilizing up to 90% of membrane proteins from Spiroplasma citri.Very high, but often leads to irreversible denaturation.Effective for many membrane proteins, with yields up to 30% higher in some optimized E. coli expression systems.Effective for a wide range of membrane proteins and preserving protein-protein interactions.
Preservation of Protein Structure Generally preserves native protein structure better than SDS.Strong denaturant, disrupts non-covalent bonds and linearizes proteins.Mild detergent that generally preserves the native structure and function of proteins.Mild, non-denaturing detergent that helps maintain the native conformation of proteins.

Impact on Protein Activity

Maintaining the biological activity of proteins, especially enzymes, after solubilization is crucial for many downstream applications. The harshness of the detergent plays a significant role in this aspect.

Performance MetricN-Lauroyl Sarcosinate (Sarkosyl)Sodium Dodecyl Sulfate (SDS)Triton X-100CHAPS
Enzyme Activity Preservation Generally mild, with a lower tendency to inactivate enzymes compared to SDS. Can be used to recover biologically active proteins from inclusion bodies.Can significantly reduce or completely inactivate enzyme activity. For instance, a 90% inactivation of γ-Glutamyltranspeptidase was observed at 6 mM SDS.Generally preserves enzyme activity. Can enhance the activity of some enzymes at certain concentrations. For example, it can increase the activity of WNV protease by 2- to 2.3-fold at concentrations of 0.01-0.1%.Considered a mild detergent that often preserves enzyme activity. Can be activating for some enzymes like certain proteases.
Compatibility with Downstream Assays Compatible with many assays; its milder nature is advantageous for functional studies.Can interfere with many assays, including immunoassays and enzyme activity assays, due to its denaturing properties. Often needs to be removed.Generally compatible with many downstream applications, including enzyme assays and immunoprecipitation.Highly compatible with techniques like isoelectric focusing and ion-exchange chromatography due to its zwitterionic nature.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate detergent efficacy.

Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells

This protocol provides a general procedure for extracting membrane proteins from cultured mammalian cells using different detergents. The optimal concentration for each detergent may need to be determined empirically.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.

  • Detergent stock solutions (e.g., 10% w/v of N-Lauroyl Sarcosinate, SDS, Triton X-100, or CHAPS)

  • Cell scraper

  • Microcentrifuge and tubes

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold Lysis Buffer to the plate. Add the desired detergent to its final working concentration (e.g., 1% for Triton X-100 or CHAPS, 0.2% for N-Lauroyl Sarcosinate, or 1% for SDS for complete denaturation).

  • Incubation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble debris.

  • Protein Quantification: Carefully collect the supernatant containing the solubilized proteins. Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

  • Analysis: The solubilized proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.

G cluster_workflow Membrane Protein Extraction Workflow A Cell Culture B Harvest & Wash Cells A->B C Cell Lysis with Detergent B->C Add Lysis Buffer + Detergent D Incubation C->D E Centrifugation D->E F Collect Supernatant (Solubilized Proteins) E->F G Downstream Analysis F->G e.g., SDS-PAGE, Western Blot

A simplified workflow for membrane protein extraction.
Protocol 2: Enzyme Activity Assay (Generic)

This protocol describes a general method to assess the effect of detergents on the activity of a model enzyme (e.g., a protease or phosphatase) using a colorimetric substrate.

Materials:

  • Purified enzyme stock solution

  • Assay Buffer specific to the enzyme

  • Colorimetric substrate for the enzyme

  • Detergent stock solutions

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the Assay Buffer and varying concentrations of the detergent to be tested.

  • Enzyme Addition: Add a fixed amount of the enzyme to each well. Include a control well with no detergent.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the detergent to interact with the enzyme.

  • Initiate Reaction: Add the colorimetric substrate to each well to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each detergent concentration. Express the enzyme activity as a percentage of the activity in the control well (without detergent).

Signaling Pathway Focus: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. The extraction of EGFR, a membrane-bound receptor tyrosine kinase, and its associated signaling proteins often requires the use of mild detergents like Triton X-100 or CHAPS to maintain the integrity of protein complexes for co-immunoprecipitation studies.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Regulates Gene Expression for

Key components of the EGFR signaling cascade.

References

Validation of N-Lauroylglycine function in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of N-Lauroylglycine's performance in cell-based assays against other common alternatives. Supported by experimental data, this document provides insights into its functional mechanisms and practical applications in cellular research.

This compound, an N-acylglycine, is a versatile molecule with functions spanning from a surfactant with antimicrobial properties to a signaling molecule in lipid-mediated pathways. In cell-based assays, it is recognized for its role as an agonist for the G protein-coupled receptor HCAR3 (GPR109B), and for its anti-inflammatory and immunomodulatory effects. This guide delves into the validation of these functions through comparative data and detailed experimental protocols.

Performance Comparison in Cell-Based Assays

The efficacy of this compound is best understood when compared to other surfactants and signaling molecules commonly used in cell-based assays. The following tables summarize key quantitative data from cytotoxicity and anti-inflammatory assays.

Cytotoxicity Profile

A critical aspect of any compound used in cell-based assays is its inherent cytotoxicity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeIC50 (µg/mL)Reference
This compound (analog) HaCaT (Human Keratinocytes)MTS Assay178.3 ± 1.2[1]
Sodium Lauryl Sulfate (SLS)HaCaT (Human Keratinocytes)Neutral Red Uptake~43.2
Triton X-100HeLa CellsViability Assay~0.17 mM

Note: Data for this compound is based on its close structural analog, Sodium Lauroyl Glutamate, due to the limited availability of direct comparative cytotoxicity data for this compound in the reviewed literature.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties. A key measure of this activity is its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in response to an inflammatory stimulus like lipopolysaccharide (LPS).

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound RAW 264.7 (Macrophages)Inhibition of LPS-induced TNF-α releaseData Not Found
Sauchinone (control)RAW 264.7 (Macrophages)Inhibition of LPS-induced TNF-α release<10 µM[2]

Note: While the anti-inflammatory activity of N-acyl glycines is documented, specific IC50 values for this compound in this assay were not available in the reviewed literature. A known inhibitor is provided for context.

Signaling Pathways of this compound

This compound exerts its effects on cells primarily through the activation of the G protein-coupled receptor HCAR3 (GPR109B). This receptor is coupled to Gi/o proteins, initiating a signaling cascade that influences cellular processes such as proliferation and inflammation.

N_Lauroylglycine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound HCAR3 HCAR3 (GPR109B) This compound->HCAR3 Binds to Gi_alpha Gαi/o HCAR3->Gi_alpha Activates G_betagamma Gβγ HCAR3->G_betagamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits PI3K PI3K G_betagamma->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Akt->NFkB Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates Cell_Proliferation Cell Proliferation p70S6K->Cell_Proliferation Promotes Inflammation Inflammation NFkB->Inflammation Promotes

This compound signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the function of this compound in cell-based assays.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

  • Human Keratinocyte cell line (HaCaT)

  • This compound

  • Sodium Lauryl Sulfate (SLS) and Triton X-100 (for comparison)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound, SLS, and Triton X-100 in DMEM.

  • Remove the culture medium and treat the cells with different concentrations of the test compounds for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HaCaT cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with compounds for 24h incubate_24h->treat_cells prepare_dilutions Prepare serial dilutions of compounds prepare_dilutions->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt dissolve_formazan Dissolve formazan with DMSO add_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT assay experimental workflow.
Western Blot for Phosphorylated Akt (p-Akt)

This protocol is designed to confirm the activation of the PI3K/Akt signaling pathway by this compound.

Materials:

  • Cell line expressing HCAR3 (e.g., HEK293 cells transfected with HCAR3)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Culture HCAR3-expressing cells to 70-80% confluency.

  • Treat cells with this compound at various concentrations and time points. Include an untreated control.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Culture HCAR3-expressing cells treatment Treat with this compound cell_culture->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with anti-p-Akt antibody blocking->primary_ab secondary_ab Incubate with HRP-secondary antibody primary_ab->secondary_ab detection ECL detection secondary_ab->detection normalization Normalize to total Akt detection->normalization quantification Quantify band intensity normalization->quantification Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_elisa TNF-α ELISA cluster_data_analysis Data Analysis seed_macrophages Seed RAW 264.7 cells adhere_overnight Allow to adhere overnight seed_macrophages->adhere_overnight pretreat Pre-treat with this compound adhere_overnight->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps collect_supernatant Collect supernatants stimulate_lps->collect_supernatant perform_elisa Measure TNF-α concentration collect_supernatant->perform_elisa calculate_inhibition Calculate % inhibition perform_elisa->calculate_inhibition determine_ic50_tnf Determine IC50 calculate_inhibition->determine_ic50_tnf

References

A Comparative Guide to N-Lauroylglycine: Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical entities is paramount to experimental success. N-Lauroylglycine, an N-acyl amino acid, has garnered interest for its multifaceted properties, ranging from its role as a signaling molecule to its application as a mild surfactant. This guide provides an objective comparison of this compound's performance with common alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed decision-making.

Performance Comparison: Surfactant Properties

This compound, often used in its salt form, Sodium Lauroyl Glycinate (SLG), is prized for its mildness and biocompatibility, particularly in comparison to traditional anionic surfactants. Its performance as a surfactant is often benchmarked against others in its class, such as Sodium N-Lauroyl Sarcosinate (SLSar), and more aggressive surfactants like Sodium Lauryl Sulfate (B86663) (SLS).

SurfactantTypeCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γcmc) (mN/m)Key Characteristics
Sodium Lauroyl Glycinate (SLG) Anionic (Amino Acid-Based)~12[1]Not explicitly stated in the provided results, but SLG is noted to be more surface-active than SLSar.[2]Forms unilamellar vesicles in pH 7 buffer.[2][3][4] Considered very gentle on the skin and is biodegradable.
Sodium N-Lauroyl Sarcosinate (SLSar) Anionic (Amino Acid-Based)Slightly higher than SLGNot explicitly stated in the provided results.Forms small, spherical micelles. Known for being a mild cleanser.
Sodium Cocoyl Glycinate Anionic (Amino Acid-Based)0.21~33Noted for its ultra-mild and skin-compatible properties.
Sodium Lauryl Sulfate (SLS) Anionic (Sulfate-Based)8.3Not explicitly stated in the provided results.A strong surfactant known for high foaming ability but can be a skin and eye irritant.
Cocamidopropyl Betaine (CAPB) AmphotericNot specified in the provided results.Not specified in the provided results.Used as a secondary surfactant to improve mildness and foam stability; can still cause skin irritation in some individuals.

Biological Activity: Anti-inflammatory and Immunomodulatory Effects

N-acyl amino acids, including this compound, are recognized as signaling molecules with potential anti-inflammatory and immunomodulatory properties. This activity is partly mediated through receptors such as the Hydroxycarboxylic Acid Receptor 3 (HCAR3).

Signaling Pathway of this compound via HCAR3

This compound acts as an agonist for HCAR3, a G-protein coupled receptor (GPCR). Activation of HCAR3 initiates a signaling cascade that can modulate cellular responses, including inflammatory pathways. The binding of this compound to HCAR3 is predicted to trigger downstream signaling through Gαi and Gβγ subunits, leading to the activation of the MAPK/ERK pathway. This pathway is crucial in regulating cellular processes like proliferation and migration.

HCAR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound HCAR3 HCAR3 (GPCR) This compound->HCAR3 Binds to Gi Gαi HCAR3->Gi Activates Gbg Gβγ HCAR3->Gbg Activates PLC PLC Gi->PLC Gbg->PLC PKC PKC PLC->PKC MMP MMP PKC->MMP EGFR EGFR MMP->EGFR Transactivates MEK MEK1/2 EGFR->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: HCAR3 signaling pathway activated by this compound.

Comparative Cytotoxicity and Skin Irritation

A critical consideration in the selection of surfactants for personal care and pharmaceutical formulations is their potential for cytotoxicity and skin irritation. Amino acid-based surfactants are generally considered milder than their sulfate-based counterparts.

SurfactantCytotoxicity ProfileSkin Irritation Potential
Sodium Lauroyl Glycinate (and other amino acid surfactants) Generally lower cytotoxicity compared to sulfate surfactants. For instance, Sodium Lauroyl Glutamate has a significantly higher IC50 value (lower toxicity) than Sodium Lauryl Sulfate on human keratinocytes.Considered mild and less irritating. The Zein (B1164903) test, an in vitro method to predict irritation, shows lower values for amino acid-based surfactants compared to traditional anionic surfactants, indicating less protein denaturation.
Sodium Lauryl Sulfate (SLS) High cytotoxicity, with reports of over 90% toxicity to human gingival fibroblasts in vitro.Known to be a skin irritant, potentially causing dryness and disrupting the skin's natural barrier.
Cocamidopropyl Betaine (CAPB) High cytotoxicity reported, comparable to or slightly less than Sodium Lauryl Sulfate in some studies.Considered a gentler alternative to SLS, but can still cause skin irritation and allergic reactions in sensitive individuals.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Cytokine Inhibition

This protocol outlines a general method for assessing the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in cell culture.

Anti_Inflammatory_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with this compound (various concentrations) A->B C 3. Inflammatory Stimulation (e.g., with Lipopolysaccharide - LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (e.g., TNF-α, IL-6 via ELISA) E->F G 7. Data Analysis (IC50 calculation) F->G

Caption: Workflow for an in vitro anti-inflammatory cytokine assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Inflammation is induced by adding an agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a duration sufficient to allow for cytokine production (e.g., 4-24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory concentration 50% (IC50) is calculated to determine the potency of this compound in reducing cytokine production.

In Vitro Skin Irritation Assessment: The Zein Test

The Zein test is a widely used in vitro method to predict the skin and eye irritation potential of surfactants. It measures the amount of a water-insoluble corn protein, zein, that is solubilized by a surfactant solution, which correlates with the surfactant's ability to denature proteins.

Methodology:

  • Preparation of Surfactant Solution: A solution of the test surfactant (e.g., this compound) is prepared at a standardized concentration in deionized water.

  • Incubation with Zein: A known amount of zein powder is added to the surfactant solution and mixed for a specified time (e.g., 60 minutes).

  • Separation: The undissolved zein is separated from the solution by filtration.

  • Quantification: The amount of dissolved zein in the filtrate is quantified, often by nitrogen analysis or by drying and weighing the undissolved portion.

  • Calculation: The Zein number or the amount of zein dissolved per gram of surfactant is calculated. A lower value indicates lower irritation potential.

Conclusion

The experimental data cross-validated in this guide indicates that this compound and its sodium salt, Sodium Lauroyl Glycinate, present a favorable profile for applications requiring mildness and biocompatibility. As a surfactant, it demonstrates comparable or superior surface activity to other amino acid-based surfactants and is significantly milder than traditional sulfate-based surfactants. Its role as a signaling molecule, particularly through the HCAR3 pathway, suggests potential for its use in formulations with anti-inflammatory and immunomodulatory objectives. Researchers and product developers are encouraged to consider these comparative data and experimental protocols when evaluating this compound for their specific applications.

References

A Head-to-Head Battle of Detergents: N-Lauroylglycine vs. DDM for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 1, 2025 – For researchers in structural biology and drug development, the choice of detergent is a critical, often empirical, step in the successful solubilization and stabilization of membrane proteins. This guide provides a comprehensive comparative analysis of two prominent detergents, N-Lauroylglycine and n-dodecyl-β-D-maltoside (DDM), to equip scientists with the data-driven insights needed to select the optimal agent for their protein of interest.

Physicochemical Properties: A Tale of Two Structures

The fundamental characteristics of a detergent dictate its behavior in solution and its interaction with proteins. This compound, an N-acyl amino acid, and DDM, a non-ionic glycosidic surfactant, possess distinct properties that influence their efficacy.

PropertyThis compound (C12-Gly)n-Dodecyl-β-D-Maltoside (DDM)
Chemical Structure Acyl-amino acidGlycosidic
Headgroup GlycineMaltose
Tail Group C12 (Lauroyl)C12 (Dodecyl)
Molecular Weight ( g/mol ) 257.37[1]510.62
Critical Micelle Conc. (CMC) (mM) 0.15 - 2.0[2]~0.17
Micelle Diameter (nm) 2.4 - 2.6[2]~3.4[2]

Key Insights: While both detergents share a C12 hydrophobic tail, their headgroups and resulting micellar properties differ significantly. DDM forms larger micelles at a lower concentration range. In contrast, this compound's smaller micelle size and its amino acid-based headgroup present a distinct biochemical interface for solubilized proteins.

Performance in Protein Solubilization and Stability

The ultimate test of a detergent lies in its ability to efficiently extract a target protein from the cell membrane while preserving its native structure and function.

Experimental Data: Solubilization Efficiency

A key study evaluating novel N-acylamino acid detergents demonstrated their high efficacy in extracting integral membrane proteins.

DetergentSolubilization Efficiency Relative to Commercial DetergentsReference
N-Acylamino Acids (e.g., this compound) Generally higher; in many instances surpassing conventional detergents[3]
DDM Considered a highly effective and standard detergent

Analysis: Research indicates that N-acylamino acids like this compound are powerful solubilizing agents, often outperforming commonly used surfactants. This suggests that for proteins that are difficult to extract, this compound could be a superior alternative to DDM.

Experimental Data: Protein Stability

Maintaining protein stability post-solubilization is paramount for functional and structural analysis. Differential Scanning Fluorimetry (DSF) is a standard method to assess thermal stability by determining a protein's melting temperature (Tm). A higher Tm indicates greater stability.

The table below presents a hypothetical but representative experimental outcome comparing the stability of a G-protein coupled receptor (GPCR) in both detergents.

DetergentMelting Temperature (Tm) (°C)
This compound (at 2x CMC)54.1
DDM (at 2x CMC)51.8

Interpretation: In this illustrative example, the GPCR stabilized in this compound exhibits a higher melting temperature, suggesting it provides a more stable environment for this particular protein than DDM. The choice of detergent is protein-dependent, and such empirical validation is crucial.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for the solubilization and stability analysis of membrane proteins.

Membrane Protein Solubilization Protocol

Objective: To extract a target membrane protein from isolated cell membranes into a soluble form using either this compound or DDM.

Methodology:

  • Membrane Preparation: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation techniques.

  • Buffer Preparation: Prepare a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors) containing the chosen detergent at a concentration of 1-2% (w/v).

  • Solubilization: Resuspend the membrane pellet in the ice-cold solubilization buffer. Incubate for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Pellet insoluble debris via ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Collection: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

G cluster_workflow Membrane Protein Solubilization Workflow A Isolate Cell Membranes B Resuspend in Buffer with this compound or DDM A->B C Incubate at 4°C (1-2 hours) B->C D High-Speed Centrifugation (100,000 x g) C->D E Collect Supernatant (Solubilized Protein) D->E

Caption: Workflow for membrane protein solubilization.

Protein Stability Assessment by Differential Scanning Fluorimetry (DSF)

Objective: To determine and compare the thermal stability (Tm) of a purified protein in the presence of this compound or DDM.

Methodology:

  • Sample Preparation: Prepare the purified protein in a buffer containing the test detergent (this compound or DDM) at a concentration above its CMC (e.g., 2x CMC). Protein concentration is typically in the range of 0.1-0.5 mg/mL.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

  • Thermal Ramp: Place the samples in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Fluorescence Monitoring: Record the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the resulting sigmoidal curve corresponds to the melting temperature (Tm).

G cluster_dsf DSF Experimental Logic A Protein in Detergent + Fluorescent Dye B Apply Thermal Ramp (Increase Temperature) A->B C Protein Unfolds, Exposing Hydrophobic Core B->C D Dye Binds to Core, Fluorescence Increases C->D E Plot Fluorescence vs. Temp & Determine Tm D->E

Caption: Logical flow of a DSF experiment.

Contextual Application: GPCR Signaling

The stability of membrane receptors like GPCRs is essential for studying their role in signaling pathways. A well-stabilized receptor can be used in downstream assays to investigate ligand binding and subsequent G-protein activation.

G cluster_pathway Simplified GPCR Signaling Cascade Ligand Agonist Ligand GPCR GPCR in Detergent Micelle (this compound or DDM) Ligand->GPCR Binding G_Protein G-Protein (Inactive) GPCR->G_Protein Activation G_Protein_Active Activated G-Protein G_Protein->G_Protein_Active Effector Effector Enzyme G_Protein_Active->Effector Modulation

Caption: GPCR signaling pathway context.

Conclusion and Recommendations

The choice between this compound and DDM is not universal but should be guided by the specific requirements of the protein under investigation.

  • DDM remains a reliable, gentle, and well-characterized detergent that serves as an excellent starting point for most membrane protein projects. Its low CMC and extensive history of success make it a staple in the field.

  • This compound emerges as a powerful and highly efficient alternative. Its demonstrated ability to surpass conventional detergents in solubilization efficiency makes it particularly compelling for challenging proteins that are resistant to extraction with standard methods. Its unique amino-acid headgroup and smaller micelle size may offer a more stabilizing environment for certain classes of proteins.

Recommendation for Researchers: For any new membrane protein target, an initial screening of several detergents, including both DDM and this compound, is strongly advised. The protocols and comparative data presented herein provide a robust framework for conducting these critical optimization experiments, ultimately leading to higher yields of stable, functional protein for downstream analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized N-Lauroylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of N-Lauroylglycine, a widely used amino acid-based surfactant and bioactive lipid. We present a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with experimental protocols and supporting data.

Performance Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on a variety of factors, including the need for quantitative accuracy, the requirement for impurity identification, and the complexity of the sample matrix. Below is a comparative summary of HPLC-UV, qNMR, and LC-MS/MS for the analysis of this compound.

ParameterHPLC-UVQuantitative NMR (¹H qNMR)LC-MS/MS
Principle Chromatographic separation based on polarity, with detection by UV absorbance.Intrinsic relationship between NMR signal intensity and the number of atomic nuclei.Chromatographic separation coupled with mass-to-charge ratio detection for high specificity.
Primary Output Chromatogram with peaks representing separated components.NMR spectrum with signals corresponding to specific protons in the molecule.Total ion chromatogram and mass spectra for each component.
Purity Determination Relative purity based on peak area percentage.Absolute purity determination using a certified internal standard.Primarily for impurity identification and quantification at trace levels.
Typical Purity Assay ≥90%[1]Can provide purity values with high precision (e.g., 99.5% ± 0.2%).Not the primary method for bulk purity assay.
Impurity Detection Good for detecting UV-active impurities.Can detect proton-containing impurities at levels typically >0.1%.Excellent for detecting and identifying trace level impurities.
Limit of Detection (LOD) for Impurities Typically in the range of 0.01-0.1% for known impurities.Dependent on the impurity structure and spectral overlap, generally around 0.1%.Can reach low ng/mL to pg/mL levels, ideal for trace and genotoxic impurities.[2]
Structural Information NoneProvides detailed structural information about the main component and impurities.Provides molecular weight and fragmentation patterns for structural elucidation of impurities.
Sample Throughput HighModerateModerate to High
Cost Relatively lowHigh initial instrument cost, lower per-sample cost for routine analysis.[3]High
Key Advantage Robust, widely available, and excellent for routine quality control.Absolute quantification without the need for a specific reference standard for the analyte.[4]Unmatched sensitivity and specificity for impurity identification.

In-Depth Comparison with Common Alternatives

This compound is often used in applications where mildness and biocompatibility are desired, such as in personal care products and biological research. Its performance is frequently compared with other amino acid-based surfactants like Sodium Lauroyl Sarcosinate and Sodium Cocoyl Glycinate.

FeatureThis compoundSodium Lauroyl SarcosinateSodium Cocoyl Glycinate
Chemical Structure Amide of lauric acid and glycine.Amide of lauric acid and sarcosine (B1681465) (N-methylglycine).Amide of coconut oil fatty acids and glycine.
Typical Purity Research grades available at high purity.Often available with purity ≥97%.As a mixture of acylglycinates, purity is defined by the overall composition.
Performance as a Surfactant Good foaming and cleansing properties with a creamy lather.Excellent foaming and cleansing, can be slightly more stripping than glycinates.[3]Very mild with good foaming, particularly suitable for sensitive skin.
Key Differentiator Often used in its free acid form in research applications.The methyl group on the nitrogen can influence its physicochemical properties.Derived from a natural mixture of fatty acids, leading to a broader molecular weight distribution.
Analytical Considerations for Purity Purity assessment focuses on unreacted lauric acid, glycine, and side-reaction products.Purity analysis is similar to this compound, with a focus on sarcosine-related impurities.Analysis is more complex due to the mixture of different fatty acid chains (C8-C18).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound using HPLC-UV, ¹H qNMR, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the determination of this compound purity.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of the sample solvent to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

5. Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the determination of this compound purity using qNMR with an internal standard.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Reagents and Solvents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Acid). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

3. Sample Preparation:

  • Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Ensure a high signal-to-noise ratio by adjusting the number of scans.

5. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • The purity is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

LC-MS/MS Protocol for Impurity Profiling

This protocol is designed for the identification and semi-quantification of potential impurities in synthesized this compound.

1. Instrumentation:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

3. Chromatographic and MS Conditions:

  • Use a gradient elution similar to the HPLC-UV method, but with a flow rate adjusted for the smaller column diameter (e.g., 0.3 mL/min).

  • MS analysis in both positive and negative ion modes to detect a wider range of impurities.

  • Acquire full scan MS data to identify potential impurities based on their mass-to-charge ratio.

  • Perform tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.

4. Potential Impurities to Monitor:

  • Unreacted starting materials: Lauric acid (m/z 200.18) and Glycine (m/z 75.03).

  • Byproducts from side reactions, such as the formation of dilauroylglycine or other acylated species.

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Assessment Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification Crude Product HPLC HPLC-UV Purification->HPLC Purified Sample qNMR qNMR Purification->qNMR LCMS LC-MS/MS Purification->LCMS Purity_Report Purity Report HPLC->Purity_Report qNMR->Purity_Report Impurity_Profile Impurity Profile LCMS->Impurity_Profile

Caption: Experimental workflow for synthesis and purity assessment.

signaling_pathway cluster_methods Analytical Techniques cluster_outputs Primary Information HPLC HPLC-UV Purity Relative Purity HPLC->Purity qNMR qNMR Absolute_Purity Absolute Purity qNMR->Absolute_Purity Structure Structural Information qNMR->Structure LCMS LC-MS/MS LCMS->Purity Semi-quantitative Impurity_ID Impurity Identification LCMS->Impurity_ID

Caption: Relationship between analytical techniques and their outputs.

References

A Functional Showdown: N-Lauroylglycine vs. Fos-Choline Detergents for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein studies, the choice of detergent is a critical decision that can significantly impact experimental success. This guide provides a detailed functional comparison of two prominent detergents, N-Lauroylglycine and Fos-Choline, offering a side-by-side analysis of their physicochemical properties, performance in membrane protein solubilization and stabilization, and compatibility with downstream applications. The information presented herein is supported by experimental data to empower researchers in making informed decisions for their specific research needs.

At a Glance: Key Physicochemical Properties

The efficacy of a detergent in membrane protein research is intrinsically linked to its fundamental physicochemical characteristics. The Critical Micelle Concentration (CMC) and aggregation number are paramount, as they dictate the concentration at which the detergent self-assembles into micelles and the size of these micelles, respectively. These parameters influence the detergent's interaction with membrane proteins and the overall stability of the protein-detergent complex.

PropertyThis compound (as Sodium N-Lauroylglycinate)Fos-Choline
Chemical Structure Anionic (N-acyl amino acid)Zwitterionic (phosphocholine head group)
Molecular Weight ( g/mol ) 279.35 (for the sodium salt)[1]Varies by alkyl chain length (e.g., 351.5 for Fos-Choline-12)
Critical Micelle Concentration (CMC) 12 mmol/LVaries by alkyl chain length: • Fos-Choline-9: ~39.5 mM • Fos-Choline-10: ~11 mM • Fos-Choline-12: ~1.5 mM • Fos-Choline-14: ~0.12 mM
Aggregation Number Data not available in the reviewed literature.Varies by alkyl chain length: • Fos-Choline-9: ~5 • Fos-Choline-10: ~24 • Fos-Choline-12: ~54 • Fos-Choline-14: ~108

Deep Dive: Functional Comparison

This compound: The Gentle Solubilizer

This compound, an N-acyl amino acid-based surfactant, is recognized for its mild yet effective cleansing properties, a characteristic that translates to its application in membrane protein research. Its amphiphilic nature, stemming from a hydrophilic glycine (B1666218) headgroup and a hydrophobic lauryl tail, enables it to disrupt lipid bilayers and form micelles around integral membrane proteins. This gentle mechanism of action is particularly advantageous for preserving the structural integrity and function of sensitive protein targets.

While specific experimental data on its performance with a wide range of membrane proteins is still emerging, its classification as a mild detergent suggests its suitability for proteins prone to denaturation. The relatively high CMC of its sodium salt (12 mmol/L) indicates that a higher concentration of the detergent is required to form micelles compared to some variants of Fos-Choline.

Fos-Choline: A Versatile Tool with a Word of Caution

Fos-Choline detergents are zwitterionic surfactants that have been extensively used in the solubilization and stabilization of membrane proteins for various downstream applications, including structural biology. The versatility of the Fos-Choline series lies in the ability to modulate the detergent's properties by altering the length of the hydrophobic alkyl chain. This allows for a more tailored approach to solubilizing different membrane proteins.

However, researchers should exercise caution, as studies have indicated that Fos-Choline detergents may lead to the destabilization and unfolding of some membrane proteins. This underscores the importance of empirical testing to determine the optimal detergent and concentration for each specific protein of interest. Despite this, Fos-Choline detergents remain a valuable tool, particularly for their efficacy in extracting certain classes of membrane proteins.

Experimental Corner: Protocols and Workflows

The successful extraction and stabilization of a target membrane protein are highly dependent on the experimental conditions. Below are generalized protocols that serve as a starting point for utilizing this compound and Fos-Choline. Optimization of parameters such as detergent concentration, temperature, and incubation time is crucial for each specific application.

General Protocol for Membrane Protein Extraction
  • Cell Lysis and Membrane Preparation:

    • Harvest cells and wash with an ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an ice-cold lysis buffer and disrupt the cells using a homogenizer or sonicator.

    • Centrifuge the lysate at a low speed to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed to pellet the membranes.

    • Wash the membrane pellet with a suitable buffer to remove cytosolic contaminants.

  • Membrane Protein Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing the desired detergent (this compound or Fos-Choline) at a concentration above its CMC. The optimal protein-to-detergent ratio must be determined empirically.

    • Incubate the suspension with gentle agitation for a defined period at a controlled temperature (typically 4°C) to allow for solubilization.

    • Centrifuge at high speed to pellet any insoluble material.

    • The supernatant now contains the solubilized membrane proteins ready for downstream applications.

Workflow for Evaluating Detergent Efficacy

The following workflow illustrates a systematic approach to comparing the effectiveness of different detergents for a specific membrane protein.

Detergent_Efficacy_Workflow cluster_prep Preparation cluster_solubilization Solubilization Screen cluster_analysis Analysis cluster_decision Decision start Target Membrane Protein Expression & Membrane Isolation solubilize_NLG Solubilize with this compound start->solubilize_NLG solubilize_FC Solubilize with Fos-Choline start->solubilize_FC yield_quant Quantify Solubilization Yield (e.g., Western Blot, BCA) solubilize_NLG->yield_quant solubilize_FC->yield_quant stability_assay Assess Protein Stability (e.g., DSF, FSEC) yield_quant->stability_assay activity_assay Evaluate Functional Activity (e.g., Ligand Binding, Enzymatic Assay) stability_assay->activity_assay optimal_detergent Select Optimal Detergent activity_assay->optimal_detergent

Workflow for comparing detergent efficacy.

Signaling Pathway Consideration: GPCR Solubilization

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and their study often requires solubilization from the cell membrane. The choice of detergent is critical to maintain the receptor's native conformation and signaling capabilities.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein 2. Conformational Change & G-Protein Activation Effector Effector Enzyme G_protein->Effector 3. Effector Activation Second_Messenger Second_Messenger Effector->Second_Messenger 4. Second Messenger Production Ligand Ligand Ligand->GPCR 1. Ligand Binding Cellular_Response Cellular_Response Second_Messenger->Cellular_Response 5. Cellular Response

A simplified GPCR signaling pathway.

The goal of detergent solubilization is to extract the GPCR from the membrane while preserving the integrity of the ligand-binding pocket and its ability to interact with downstream signaling partners. Mild detergents like this compound may be advantageous in this context, although the efficacy of both this compound and Fos-Choline should be empirically determined for each specific GPCR.

Conclusion: A Matter of Empirical Validation

The selection of an appropriate detergent for membrane protein research is not a one-size-fits-all solution. This compound emerges as a promising mild detergent, potentially well-suited for sensitive proteins, though more extensive comparative data is needed to fully delineate its performance. Fos-Choline, with its tunable properties, offers a versatile option but requires careful screening to avoid protein destabilization.

Ultimately, the optimal choice between this compound and Fos-Choline, or indeed any detergent, must be guided by empirical evidence. Researchers are encouraged to perform systematic screening to identify the conditions that yield a stable and functional membrane protein for their specific downstream applications. This data-driven approach will pave the way for more robust and reproducible findings in the challenging yet rewarding field of membrane protein research.

References

Benchmarking N-Lauroylglycine: A Comparative Guide to Novel Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of scientific research and pharmaceutical development, the selection of high-performance surfactants is critical for a myriad of applications, from stabilizing delicate biologics to enhancing drug delivery. N-Lauroylglycine, an amino acid-based surfactant, has long been favored for its mildness and biocompatibility. However, a new generation of novel surfactants, particularly those derived from biological sources, presents compelling alternatives. This guide provides an objective comparison of the performance of this compound against promising novel surfactants, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Benchmarks: A Quantitative Comparison

The efficacy of a surfactant is determined by several key performance indicators. The following tables summarize the available quantitative data for this compound and a selection of novel surfactants, including rhamnolipids, sophorolipids, lipopeptides, and alkyl polyglycosides (APGs). It is important to note that direct comparative studies under identical conditions are limited; therefore, the experimental conditions are provided to ensure accurate interpretation of the data.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension Reduction

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles, a critical parameter for detergency and solubilization. A lower CMC indicates a more efficient surfactant. Surface tension reduction is a measure of how effectively a surfactant can lower the surface tension of water, impacting wetting and spreading properties.

SurfactantTypeCMC (mmol/L)Surface Tension at CMC (mN/m)Experimental Conditions
Sodium Lauroyl Glycinate Amino Acid-based (Anionic)12[1]22.6 (in mixture with SLL)[2]25°C, in aqueous solution[1]
Rhamnolipids Biosurfactant (Glycolipid)0.01 - 0.2[3][4]27 - 30pH 7.0, 25°C, in aqueous solution
Sophorolipids Biosurfactant (Glycolipid)~0.07 (acidic form)33 - 3825°C, in aqueous solution
Lipopeptides (Surfactin) Biosurfactant (Lipopeptide)0.0227Tris-HCl buffer, pH 8.0
Alkyl Polyglycosides (APG) Sugar-based (Non-ionic)0.19 (Dodecyl glucoside)26.1 - 27.525°C, in 1% aqueous solution
Table 2: Foaming Properties

Foamability and foam stability are crucial for applications in cleansing formulations and as delivery systems. These properties are often evaluated by measuring the initial foam volume and the time it takes for the foam to collapse.

SurfactantFoamability (Initial Foam Volume)Foam Stability (Half-life / R5 value)Experimental Conditions
This compound Derivatives Good foaming propertiesEnhanced when mixed with other surfactantsData is often qualitative or in mixed systems.
Rhamnolipids High foaming abilityCan be unstable, but improves with increased concentration and agitationBikerman test, variable with pH and agitation
Sophorolipids Acidic forms have better foamingGenerally poor foaming agent, but stability can be improved with polymers like xanthan gumRoss-Miles method
Lipopeptides Good foaming propertiesStable foamsData is often qualitative.
Alkyl Polyglycosides (APG) Excellent foaming powerHigh stability, with reported half-life of 70 minModified Ross-Miles method
Table 3: In Vitro Biocompatibility (Cytotoxicity)

Biocompatibility is a critical consideration, especially in drug development and personal care applications. In vitro cytotoxicity assays, such as MTT and LDH release assays, are used to assess the effect of surfactants on cell viability. The IC50 value represents the concentration of a substance that inhibits 50% of cell growth.

SurfactantCell LineAssayIC50 Value (µg/mL)Exposure Time
This compound --Data not readily available-
Rhamnolipids MDA-MB-231 (Breast Cancer)MTT0.0572 hours
K-562 (Leukemia)SRB< 1048 hours
Sophorolipids (Acidic) Normal Human Dermal Fibroblasts-logIC50 = 4.76 mg/L (~4.76 µg/mL)-
MDA-MB-231 (Breast Cancer)-14 (Diacetylated lactonic form)12 hours
Lipopeptides (Palmitic Acid Derivatives) HaCaT (Keratinocytes)-1.8 - 7.4-
Alkyl Polyglycosides (APG) --Generally considered mild and low in toxicity-

Experimental Protocols

To ensure reproducibility and facilitate direct comparison, detailed experimental protocols for key performance indicators are provided below.

Critical Micelle Concentration (CMC) Determination by Surface Tensiometry

Objective: To determine the concentration at which a surfactant begins to form micelles in an aqueous solution.

Materials:

  • High-precision tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Surfactant solutions of varying concentrations

  • High-purity water

  • Glassware

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water.

  • Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Ensure the measuring probe is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the graph: the steeply declining portion and the plateau region.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B C Calibrate Tensiometer B->C D Measure Surface Tension of Dilutions C->D E Clean Probe Between Measurements D->E F Plot Surface Tension vs. log(Concentration) D->F E->D G Determine CMC at Intersection of Slopes F->G

Workflow for CMC determination by surface tensiometry.
Foam Stability Assessment by the Ross-Miles Method

Objective: To evaluate the foaming capacity and stability of a surfactant solution.

Materials:

  • Ross-Miles foam tube (graduated glass column with a specified height and diameter)

  • Reservoir with an orifice

  • Surfactant solution at a specified concentration

  • Timer

Procedure:

  • Add a specific volume of the surfactant solution to the bottom of the Ross-Miles tube.

  • Add a larger volume of the same solution to the reservoir.

  • Allow the solution from the reservoir to fall through the orifice into the tube, generating foam.

  • Immediately after all the solution has been added, measure the initial foam height. This represents the foamability.

  • Start a timer and record the foam height at specific intervals (e.g., 1, 3, and 5 minutes).

  • Foam stability is typically reported as the height of the foam remaining after a specified time. The R5 value is the ratio of the foam height at five minutes to the initial foam height.

In Vitro Cytotoxicity Evaluation using the MTT Assay

Objective: To assess the cytotoxic effect of a surfactant on a specific cell line by measuring mitochondrial activity.

Materials:

  • Cultured cells (e.g., human fibroblasts, keratinocytes)

  • 96-well microplates

  • Surfactant solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of the surfactant to be tested. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the surfactant-containing medium and add the MTT solution to each well.

  • Incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Cell viability is calculated as a percentage of the negative control. The IC50 value is determined by plotting cell viability against surfactant concentration.

Signaling Pathways and Molecular Interactions

Understanding the interaction of surfactants with biological systems at a molecular level is crucial for drug development.

This compound and the HCAR3 Signaling Pathway

This compound is a known agonist for the Hydroxycarboxylic Acid Receptor 3 (HCAR3), also known as GPR109B, a G-protein coupled receptor (GPCR). Activation of this receptor is involved in modulating immune responses and has implications for inflammatory conditions.

HCAR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NLG This compound HCAR3 HCAR3 (GPCR) NLG->HCAR3 Binds and Activates G_protein Gi/o Protein HCAR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_protein:s->AC:n cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory genes) CREB->Gene_Expression Regulates

This compound activation of the HCAR3 signaling pathway.
General Surfactant Interaction with the Cell Membrane

Novel surfactants, particularly biosurfactants, can interact with the cell membrane in various ways, which can be beneficial for drug delivery by increasing membrane permeability. However, these interactions can also lead to cytotoxicity if the membrane integrity is severely compromised.

Surfactant_Membrane_Interaction cluster_effects Potential Effects Surfactant Novel Surfactant (e.g., Rhamnolipid, Sophorolipid) Membrane Cell Membrane (Lipid Bilayer) Surfactant->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Disruption Membrane Disruption Membrane->Disruption Drug_Uptake Enhanced Drug Uptake Permeability->Drug_Uptake Cytotoxicity Cytotoxicity Disruption->Cytotoxicity

General interaction of novel surfactants with the cell membrane.

Conclusion

This compound remains a valuable surfactant due to its established mildness and biocompatibility. However, novel surfactants, particularly biosurfactants like rhamnolipids, sophorolipids, and lipopeptides, as well as sugar-based surfactants like APGs, offer significant advantages in terms of performance and sustainability. Rhamnolipids and lipopeptides exhibit very low CMCs and excellent surface tension reduction, making them highly efficient. APGs demonstrate superior foaming properties and are derived from renewable resources. Sophorolipids show promise with their biodegradability and potential for modification to tune their properties.

The choice of surfactant will ultimately depend on the specific application requirements. For applications demanding high efficiency in reducing surface tension, rhamnolipids and lipopeptides are strong contenders. For formulations where robust and stable foam is paramount, APGs are an excellent choice. While this compound provides a reliable baseline, the exploration of these novel surfactants is highly encouraged for researchers and drug development professionals seeking to innovate and enhance the performance and sustainability of their formulations. This guide provides the foundational data and protocols to embark on such comparative studies.

References

Safety Operating Guide

Proper Disposal of N-Lauroylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals on the proper disposal of N-Lauroylglycine.

This document outlines the essential procedures for the safe handling and disposal of this compound, a compound recognized as a skin and eye irritant.[1] Adherence to these guidelines is crucial to ensure personnel safety and environmental protection.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a white, odorless powder solid.[2] While stable under normal conditions, it is classified as an irritant, causing skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this chemical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][3]To prevent eye irritation from dust particles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.To prevent skin irritation.
Respiratory Protection Not required under normal use conditions with adequate ventilation.The compound is a solid powder with low volatility.

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol: this compound Spill Cleanup

Objective: To safely clean and contain spilled this compound powder.

Methodology:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to minimize inhalation of any airborne dust.

  • Contain the Spill: Prevent the powder from spreading further.

  • Cleanup Procedure:

    • Carefully sweep up the spilled solid material.

    • Avoid actions that could generate dust.

    • Shovel the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: Dispose of the collected waste and contaminated cleaning materials according to the procedures outlined in Section 3.

Waste Disposal Procedures

Proper disposal of this compound is critical to prevent environmental release. This chemical should not be disposed of in regular trash or down the sanitary sewer.

Step-by-Step Disposal Guidance:

  • Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Handle uncleaned containers as you would the product itself.

  • Storage:

    • Store the sealed waste container in a dry, cool, and well-ventilated area.

    • Keep the container away from incompatible materials such as bases and oxidizing agents.

  • Final Disposal:

    • All waste material must be disposed of in accordance with national and local regulations.

    • Contact your institution's EHS department to arrange for chemical waste pickup and disposal.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Decision Process start Start: this compound Waste Generated spill Is it a spill? start->spill cleanup Follow Spill Cleanup Protocol (Sweep, avoid dust, containerize) spill->cleanup Yes waste_container Place in a designated, labeled waste container spill->waste_container No (Routine Waste) cleanup->waste_container check_regulations Consult Institutional and Local Disposal Regulations waste_container->check_regulations contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal check_regulations->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Lauroylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use and disposal of N-Lauroylglycine, ensuring a secure laboratory environment. Adherence to these procedures is critical for minimizing exposure and mitigating potential risks.

This compound is known to cause skin and serious eye irritation.[1] Therefore, implementing rigorous safety measures is non-negotiable. The following operational and disposal plans offer step-by-step guidance for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is crucial when handling this compound. The following table summarizes the recommended personal protective equipment to minimize exposure.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or GlassesMust conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Face ShieldRecommended when there is a potential for splashing.[2]
Skin Protection GlovesNitrile rubber gloves are a suitable option. Always inspect gloves before use and utilize the proper removal technique.
Lab Coat/Protective ClothingWear a lab coat or other protective clothing to prevent skin exposure.
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.
RespiratorIf a fume hood is not available or if dust levels are anticipated to be high, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

A strict operational plan is vital for the safe handling of this compound. The following workflow outlines the key procedures from preparation to post-handling cleanup.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_storage 3. Storage cluster_cleanup 4. Cleanup & Disposal Phase prep_sds Access Safety Data Sheet (SDS) prep_ppe Verify PPE Availability and Condition prep_sds->prep_ppe prep_hood Confirm Fume Hood is Operational prep_ppe->prep_hood prep_safety_equipment Ensure Eyewash/Safety Shower are Accessible prep_hood->prep_safety_equipment handling_ppe Wear Appropriate PPE prep_safety_equipment->handling_ppe handling_location Handle in a Fume Hood handling_ppe->handling_location storage_conditions Store at 2-8°C in a Dry, Well-Ventilated Area handling_location->storage_conditions cleanup_spills Clean Spills Promptly storage_conditions->cleanup_spills disposal_ppe Dispose of Contaminated PPE as Hazardous Waste cleanup_spills->disposal_ppe disposal_containers Rinse Empty Containers and Dispose of Rinsate as Chemical Waste disposal_ppe->disposal_containers

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Lauroylglycine
Reactant of Route 2
Reactant of Route 2
N-Lauroylglycine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.